molecular formula C8H8N2O4 B1366988 3-Methoxy-4-nitrobenzamide CAS No. 92241-87-7

3-Methoxy-4-nitrobenzamide

Cat. No.: B1366988
CAS No.: 92241-87-7
M. Wt: 196.16 g/mol
InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDVMJPLSCWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453833
Record name 3-methoxy-4-nitrobenzamide
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92241-87-7
Record name 3-methoxy-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzamide
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Foundational & Exploratory

3-Methoxy-4-nitrobenzamide synthesis from methoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-nitrobenzamide: A Mechanistic and Practical Approach

Abstract

This guide provides a comprehensive overview of the synthetic pathways to this compound, a key intermediate in the synthesis of various pharmacologically active compounds. While addressing the theoretical inquiry of its synthesis from methoxyacetic acid, this document focuses on the established, reliable, and scalable routes starting from commercially available aromatic precursors. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and offer insights based on established chemical principles for researchers, chemists, and professionals in drug development.

Initial Consideration: The Question of Methoxyacetic Acid as a Precursor

A foundational principle in synthetic organic chemistry is the strategic selection of a starting material that is structurally related to the target molecule. The proposed synthesis of this compound, an aromatic compound, from methoxyacetic acid, an aliphatic molecule, presents significant and practically insurmountable chemical hurdles.

  • Lack of an Aromatic Core: Methoxyacetic acid (CH₃OCH₂COOH) lacks the requisite six-carbon benzene ring structure. The creation of an aromatic ring from a short, saturated aliphatic chain (aromatization) is a complex process that is not achieved through standard laboratory transformations and is not a documented pathway for this target.

  • Carbon Economy and Atom Efficiency: Such a hypothetical transformation would be exceptionally inefficient, requiring the construction of the entire aromatic scaffold, which is contrary to the principles of modern, sustainable chemical synthesis.

Therefore, this guide will pivot to the scientifically validated and industrially practiced methods for synthesizing this compound, which begin with a suitable aromatic precursor.

The Established Synthetic Pathway: A Two-Step Approach from 3-Methoxybenzoic Acid

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 3-methoxybenzoic acid. This pathway is logical and reliable, leveraging well-understood and high-yielding chemical transformations.

  • Step 1: Electrophilic Aromatic Substitution (Nitration): The benzene ring of 3-methoxybenzoic acid is nitrated to install the nitro group at the 4-position, yielding 3-methoxy-4-nitrobenzoic acid.

  • Step 2: Carboxylic Acid to Amide Conversion (Amidation): The carboxylic acid group of the nitrated intermediate is converted into the primary amide, yielding the final product, this compound.

The complete workflow is visualized below.

G cluster_0 Synthesis of this compound start 3-Methoxybenzoic Acid intermediate 3-Methoxy-4-nitrobenzoic Acid start->intermediate Step 1: Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Step 2: Amidation (SOCl₂, then NH₄OH) G cluster_1 Amidation Mechanism acid 3-Methoxy-4-nitrobenzoic Acid chloride 3-Methoxy-4-nitrobenzoyl Chloride (Reactive Intermediate) acid->chloride Activation (SOCl₂) amide This compound chloride->amide Nucleophilic Attack (NH₄OH)

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-nitrobenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxy-4-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and robust experimental protocols. Due to the limited availability of direct solubility data for this compound, this guide empowers researchers to generate reliable, in-house data by providing a thorough understanding of the underlying principles and detailed methodologies.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which holds potential in various research and development applications, understanding its solubility profile is paramount. This knowledge is crucial for:

  • Reaction Chemistry: The choice of solvent directly impacts reaction kinetics, yield, and the purity of the final product.

  • Crystallization and Purification: Efficient purification strategies are developed based on the differential solubility of the compound in various solvents.

  • Pharmaceutical Formulation: For any potential therapeutic application, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: Accurate and reproducible analytical methods rely on a clear understanding of how the compound behaves in different solvents.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and equip the reader with the necessary tools to determine its solubility in a range of common organic solvents.

Physicochemical Properties of this compound and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to predict its solubility behavior.

Molecular Structure:

  • Polar Functional Groups: The presence of a nitro group (-NO2), a methoxy group (-OCH3), and a benzamide group (-C(=O)NH2) introduces polarity to the molecule. The nitro and amide groups are particularly strong electron-withdrawing groups, capable of participating in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The amide group has a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O), while the nitro and methoxy groups act as hydrogen bond acceptors. This suggests that this compound will have a higher affinity for polar protic and aprotic solvents that can engage in hydrogen bonding.

  • Aromatic Ring: The benzene ring is a nonpolar feature. This dual nature of polar functional groups attached to a nonpolar aromatic backbone suggests that the compound will exhibit a range of solubilities across different solvent classes.

Predicted Solubility Profile:

Based on these structural features, we can anticipate the following solubility trends:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Good to ModerateThe solvent's hydroxyl group can act as a hydrogen bond donor and acceptor, interacting favorably with the amide, nitro, and methoxy groups of the solute.[3]
Polar Aprotic (e.g., DMSO, DMF, Acetone)GoodStrong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to facilitate dissolution.[4]
Nonpolar (e.g., Hexane, Toluene)PoorThe significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.
Halogenated (e.g., Dichloromethane)Moderate to LowDichloromethane has a moderate polarity and can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities, which may limit solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, well-defined experimental protocols are essential. The following section details two common and reliable methods for determining the solubility of this compound.

Safety Precautions

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[9]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear, saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the sampled solution under reduced pressure or gentle heating.

  • Quantification: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Diagram of the Equilibrium Solubility Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature A->B C Settle or centrifuge to obtain clear supernatant B->C D Withdraw known volume of supernatant C->D E Evaporate solvent D->E F Weigh solid residue E->F G Calculate solubility F->G

Caption: Workflow for the Equilibrium Solubility Method.

UV-Vis Spectroscopic Method

This method is a high-throughput alternative to the gravimetric method and is particularly useful when only small amounts of the compound are available.[10]

Protocol:

  • Preparation of Saturated Solution: Follow steps 1-3 of the Equilibrium Solubility Method.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Diagram of the UV-Vis Spectroscopic Method Workflow:

G cluster_0 Preparation cluster_1 Calibration cluster_2 Analysis A Prepare saturated solution and standard solutions B Measure absorbance of standards A->B D Dilute saturated supernatant A->D C Generate calibration curve B->C E Measure sample absorbance D->E F Determine concentration from calibration curve E->F G Calculate original solubility F->G

Caption: Workflow for the UV-Vis Spectroscopic Method.

Discussion and Interpretation of Results

When interpreting solubility data, it is important to consider the interplay of various factors. The general principle of "like dissolves like" provides a good starting point for understanding solubility trends.[2][11] For instance, the solubility of nitro-derivatives of benzoic acid is generally higher in more polar solvents like methanol and ethanol compared to less polar solvents like toluene.[12] Similarly, a study on p-nitrobenzamide showed that its solubility was highest in polar aprotic solvents like DMSO and DMF.[4]

It is expected that this compound will follow a similar trend, with higher solubility in polar solvents. The data generated from the experimental protocols should be tabulated and analyzed to identify these trends. Any deviations from the expected behavior should be investigated, as they may reveal specific solute-solvent interactions.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This guide has provided the theoretical framework and detailed, actionable protocols for researchers to determine the solubility of this compound in a range of common organic solvents. The generation of such data is a critical step in advancing research and development efforts involving this compound.

References

3-Methoxy-4-nitrobenzamide: A Versatile Scaffold for the Discovery of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—are of immense value. 3-Methoxy-4-nitrobenzamide, a simple yet functionally rich aromatic compound, represents one such scaffold. While not a therapeutic agent in its native form, its constituent moieties—the benzamide core, the methoxy group, and a reducible nitro group—provide a fertile ground for the synthesis of targeted inhibitors for oncology and neurodegenerative disorders. This guide delineates the strategic potential of this compound in the generation of novel Poly (ADP-ribose) polymerase (PARP) and protein kinase inhibitors, offering a roadmap from conceptual design to experimental validation.

The Strategic Value of the this compound Scaffold

The drug-like properties of a molecule are often dictated by its core structure. This compound presents a compelling starting point for medicinal chemistry campaigns due to several key features:

  • Benzamide Core: The benzamide functional group is a well-established pharmacophore in numerous approved drugs. It can engage in crucial hydrogen bonding interactions with protein targets, often mimicking the nicotinamide moiety of NAD+ in enzyme active sites.

  • Reactive Handles for Synthetic Elaboration: The nitro group is a versatile functional group that can be readily reduced to an amine. This primary amine serves as a key nucleophile for a wide array of chemical transformations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

  • Modulation of Physicochemical Properties: The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability. Its position on the benzene ring can also direct the orientation of the molecule within a binding pocket, contributing to target selectivity.

Application in Oncology: A Scaffold for PARP Inhibitor Development

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[1][2] Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] The catalytic domain of PARP-1 contains a nicotinamide-binding pocket, which is the primary target for current inhibitors. The benzamide core of this compound makes it an excellent starting point for designing novel PARP inhibitors.

Pharmacophore-Guided Design of this compound-Based PARP Inhibitors

A typical pharmacophore model for PARP-1 inhibitors includes:

  • A hydrogen bond acceptor to interact with the backbone NH of Gly863.

  • A hydrogen bond donor to interact with the backbone C=O of Gly863 and the side chain of Ser904.

  • An aromatic ring system that forms a π-π stacking interaction with Tyr907.

  • A hydrophobic group to occupy a nearby hydrophobic pocket.

The benzamide moiety of our scaffold can fulfill the role of the hydrogen bond donor and acceptor. The synthetic strategy, therefore, should focus on the elaboration of the molecule following the reduction of the nitro group to introduce functionalities that satisfy the other pharmacophoric requirements.

Proposed Synthetic Workflow for PARP Inhibitor Candidates

The following workflow outlines a rational approach to synthesize a library of potential PARP inhibitors from this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Functionalization of the Amine cluster_2 Step 3: Further Derivatization (Optional) cluster_3 Step 4: Biological Screening A This compound B 3-Methoxy-4-aminobenzamide A->B e.g., Fe/HCl or H2, Pd/C D Library of Amide Derivatives B->D C Diverse Acyl Chlorides/ Carboxylic Acids C->D F Biaryl or Heteroaryl Derivatives D->F If aryl halide is introduced in Step 2 E e.g., Suzuki or Buchwald-Hartwig Coupling E->F G PARP-1 Enzymatic Assay F->G H Cell-based Assays (e.g., BRCA-deficient cancer cells) G->H Hit Compounds

Figure 1: Synthetic workflow for PARP inhibitor development.
Experimental Protocol: Synthesis of a Candidate PARP Inhibitor

Step 1: Reduction of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-Methoxy-4-aminobenzamide.

Step 2: Amide Coupling

  • Dissolve 3-Methoxy-4-aminobenzamide (1.0 eq) and a selected carboxylic acid (e.g., 4-fluorobenzoic acid, 1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Application in Neurodegenerative Diseases: A Scaffold for Kinase Inhibitor Development

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders.[5][6][7] Many kinase inhibitors target the ATP-binding site, and their pharmacophores often include a hinge-binding motif, typically involving hydrogen bonds, and hydrophobic moieties that occupy adjacent pockets.[8] The this compound scaffold can be adapted to generate potent and selective kinase inhibitors.

Designing Kinase Inhibitors from this compound

The core strategy involves transforming the benzamide into a moiety capable of forming key hydrogen bonds with the kinase hinge region. The amine, generated from the nitro group reduction, can be used to introduce various heterocyclic systems known to interact with kinases.

Proposed Synthetic Pathway for Kinase Inhibitor Candidates

G cluster_0 Step 1: Amine Formation cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Diversification cluster_3 Step 4: Biological Evaluation A This compound B 3-Methoxy-4-aminobenzamide A->B Reduction D Formamidine Intermediate B->D C e.g., Dimethylformamide dimethyl acetal C->D F e.g., Pyrimidine or Pyrazole Derivatives D->F E Cyclization with a suitable reagent E->F H Library of Kinase Inhibitor Candidates F->H If a handle for coupling is present G e.g., Suzuki or Sonogashira Coupling G->H I Kinase Panel Screening H->I J Cellular Assays for Target Engagement and Efficacy I->J Identified Hits

Figure 2: Synthetic pathway for kinase inhibitor development.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Step 1: Formation of the Formamidine Intermediate

  • A mixture of 3-Methoxy-4-aminobenzamide (1.0 eq) and dimethylformamide dimethyl acetal (1.5 eq) in toluene is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude formamidine intermediate, which is used in the next step without further purification.

Step 2: Pyrimidine Ring Formation

  • The crude formamidine is dissolved in 2-methoxyethanol.

  • An appropriate active methylene compound (e.g., malononitrile, 1.1 eq) and a base (e.g., sodium methoxide, 1.2 eq) are added.

  • The mixture is heated to reflux for 8 hours.

  • After cooling, the reaction is quenched with water and the precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the pyrimidine derivative.

Bioisosteric Replacement of the Nitro Group

While the nitro group is a valuable synthetic handle, its presence in a final drug candidate can be a liability due to potential reduction to toxic metabolites.[9] Therefore, a prudent drug discovery strategy would involve the bioisosteric replacement of the nitro group in lead compounds.

Original GroupPotential BioisosteresRationale
Nitro (-NO₂)Cyano (-CN)Similar size and electronics.
Trifluoromethyl (-CF₃)Electron-withdrawing, metabolically stable.[10][11]
Sulfonamide (-SO₂NH₂)Can act as a hydrogen bond donor and acceptor.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of targeted therapeutics. Its inherent chemical features provide a robust platform for the development of novel PARP and kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide offer a practical framework for researchers to explore the potential of this scaffold in their drug discovery programs. Through rational design, guided by pharmacophore modeling and an understanding of target biology, this compound can be a key building block in the creation of the next generation of precision medicines.

References

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-4-nitrobenzamide, a key intermediate in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility, providing a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound (CAS No. 92241-87-7) is a substituted aromatic amide whose structural features—a methoxy group, a nitro group, and a primary amide—make it a versatile building block in the synthesis of more complex molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic pathway. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the successful synthesis of the target compound. This guide will detail the expected spectroscopic signatures of this compound and explain the underlying principles that give rise to them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzamides as it can help in observing the exchangeable amide protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Interpretation:

Based on available data, the ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following key features:

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~8.25broad singlet-1HAmide proton (-NH)
~7.96doublet8.01HAromatic proton (H-5)
~7.75doublet1.61HAromatic proton (H-2)
~7.73singlet-1HAmide proton (-NH)
~7.57doublet of doublets1.6, 8.41HAromatic proton (H-6)
~3.98singlet-3HMethoxy protons (-OCH₃)

Note: The two signals for the amide protons suggest hindered rotation around the C-N bond or different hydrogen bonding environments.

Causality Behind the Chemical Shifts:

  • Aromatic Protons: The electron-withdrawing nature of the nitro group (-NO₂) and the amide group (-CONH₂) deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The methoxy group (-OCH₃) is electron-donating, which would typically shield ortho and para protons. The observed chemical shifts are a net result of these competing electronic effects.

  • Amide Protons: The broadness of the amide proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other amide molecules.

  • Methoxy Protons: The singlet at ~3.98 ppm is characteristic of a methoxy group attached to an aromatic ring.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Acquire FID on NMR Spectrometer transfer->spectrometer process Fourier Transform, Phase & Baseline Correction spectrometer->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ) ppm Assignment
~168Carbonyl carbon (C=O)
~155Aromatic carbon (C-3, attached to -OCH₃)
~145Aromatic carbon (C-4, attached to -NO₂)
~135Aromatic carbon (C-1, attached to -CONH₂)
~128Aromatic carbon (C-5)
~118Aromatic carbon (C-6)
~112Aromatic carbon (C-2)
~56Methoxy carbon (-OCH₃)

Rationale for Predicted Shifts:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to be significantly downfield due to the electronegativity of the attached oxygen and nitrogen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro and amide groups, as well as the electron-donating methoxy group, will show the most significant shifts from the standard benzene chemical shift of 128.5 ppm.

  • Methoxy Carbon: The methoxy carbon typically appears in the 55-60 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary Amide (-CONH₂)
3100-3000C-H stretch (aromatic)Aromatic Ring
2950-2850C-H stretch (aliphatic)Methoxy Group (-OCH₃)
~1660C=O stretch (Amide I band)Primary Amide (-CONH₂)
1600-1585N-H bend (Amide II band)Primary Amide (-CONH₂)
1550-1475N-O asymmetric stretchNitro Group (-NO₂)
~1450C=C stretch (aromatic)Aromatic Ring
1350-1250N-O symmetric stretchNitro Group (-NO₂)
1250-1000C-O stretchMethoxy Group (-OCH₃)
Below 900C-H out-of-plane bendAromatic Ring

Signaling Pathway in FTIR Spectroscopy:

G IR_Source IR Source Sample This compound Sample IR_Source->Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum

Caption: Simplified workflow of FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for MS Data Acquisition (ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum:

  • Molecular Ion Peak: The molecular weight of this compound (C₈H₈N₂O₄) is 196.16 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 197.17 .

  • Fragmentation Pattern: While a detailed experimental fragmentation pattern is not available, common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the substituents from the aromatic ring. Potential fragments could include:

    • Loss of NH₃ (ammonia) from the protonated molecule.

    • Loss of the nitro group (-NO₂).

    • Loss of the methoxy group (-OCH₃).

    • Cleavage of the amide bond to give a benzoyl cation derivative.

Trustworthiness of the Data:

The combination of these three spectroscopic techniques provides a robust and self-validating system for the characterization of this compound. The molecular formula determined by high-resolution mass spectrometry should be consistent with the integration of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must correspond to the structural fragments deduced from the NMR and MS data.

Conclusion

This technical guide has outlined the expected spectroscopic data for this compound based on a combination of available experimental data and well-established spectroscopic principles. By following the detailed protocols and understanding the rationale behind the spectral features, researchers, scientists, and drug development professionals can confidently characterize this important chemical intermediate. The integration of NMR, IR, and MS data provides a comprehensive and reliable method for structural elucidation and purity assessment, which are critical for the advancement of chemical research and development.

The Strategic Role of 3-Methoxy-4-nitrobenzamide: A Key Intermediate in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful construction of complex molecular architectures. 3-Methoxy-4-nitrobenzamide, a substituted aromatic amide, has emerged as a pivotal building block, valued for its unique combination of functional groups that offer a gateway to a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis to its critical role as an intermediate in the production of high-value molecules, including pigments and potentially pharmacologically active compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of this intermediate's reactivity and synthetic utility is indispensable for innovation.

Physicochemical Properties and Spectroscopic Characterization

A foundational understanding of a chemical intermediate begins with its physical and spectroscopic properties. This data is crucial for reaction monitoring, quality control, and structural confirmation.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄--INVALID-LINK--[1]
Molecular Weight 196.16 g/mol --INVALID-LINK--[1]
Appearance Yellow solid--INVALID-LINK--[2]
Melting Point 233-235 °C--INVALID-LINK--[3]
CAS Number 92241-87-7--INVALID-LINK--[1]

Spectroscopic Data:

  • ¹H NMR (d₆-DMSO): δ 8.25 (bs, 1H), 7.96 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 1.6 Hz, 1H), 7.73 (s, 1H), 7.57 (dd, J = 1.6, 8.4 Hz, 1H), 3.98 (s, 3H).[2] This spectrum clearly shows the characteristic peaks for the aromatic protons, the amide protons, and the methoxy group protons.

Synthesis of this compound: A Step-by-Step Approach

The efficient synthesis of this compound is a critical first step in its utilization. The most common and high-yielding laboratory-scale synthesis starts from the corresponding carboxylic acid, 3-Methoxy-4-nitrobenzoic acid.

Part 1: Synthesis of the Precursor, 3-Methoxy-4-nitrobenzoic acid

The synthesis of 3-Methoxy-4-nitrobenzoic acid can be achieved through the nitration of 4-methoxybenzoic acid. This electrophilic aromatic substitution reaction is a classic example of directing group effects in action, where the methoxy group directs the incoming nitro group to the ortho position.

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a mixture of 4-methoxybenzoic acid and 40-80% nitric acid is prepared. The amount of nitric acid should be at least eight times the weight of the 4-methoxybenzoic acid.[2]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 30-100°C and stirred.[2] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, leading to the precipitation of 3-nitro-4-methoxybenzoic acid. The solid product is then isolated by filtration, washed, and dried.[2]

The causality behind these experimental choices lies in the need to control the nitration reaction. The use of a specific concentration range of nitric acid and a controlled temperature prevents over-nitration and side product formation.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the primary amide is a two-step process involving the formation of a more reactive acyl chloride intermediate, followed by amidation.

Experimental Protocol: Synthesis of this compound

  • Acyl Chloride Formation: 3-Methoxy-4-nitrobenzoic acid (11.52 g, 58.4 mmol) is dissolved in tetrahydrofuran (THF, 158 mL) and cooled to 0°C. Oxalyl chloride (5.6 mL, 64.3 mmol) is added dropwise under a nitrogen atmosphere, followed by a few drops of N,N-dimethylformamide (DMF) which acts as a catalyst. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[4] The formation of the acyl chloride is driven by the evolution of gaseous byproducts (CO and CO₂).

  • Amidation: The reaction mixture is concentrated to dryness under reduced pressure. The resulting residue is redissolved in THF (158 mL) and cooled to 0°C. Ammonia gas is then bubbled through the solution for 10 minutes, leading to the formation of a yellow precipitate of this compound. The reaction is sealed and stirred overnight.[4]

  • Isolation and Purification: Ethyl acetate (EtOAc, 100 mL) is added to the mixture, and the solid product is collected by filtration, washed with water, and dried to yield this compound (10.10 g, 88% yield).[4]

This self-validating protocol ensures high yield and purity through the careful control of reaction conditions and the choice of reagents that lead to a clean and efficient conversion.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Amide Formation 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid Nitration Nitration (HNO3, 30-100°C) 4-Methoxybenzoic_Acid->Nitration 3-Methoxy-4-nitrobenzoic_Acid 3-Methoxy-4-nitrobenzoic Acid Nitration->3-Methoxy-4-nitrobenzoic_Acid Acyl_Chloride_Formation Acyl Chloride Formation (Oxalyl Chloride, DMF, THF) 3-Methoxy-4-nitrobenzoic_Acid->Acyl_Chloride_Formation Amidation Amidation (Ammonia, THF) Acyl_Chloride_Formation->Amidation This compound This compound Amidation->this compound

Caption: Synthetic pathway to this compound.

The Pivotal Role of this compound as a Chemical Intermediate

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group is a versatile precursor to an amino group via reduction, which opens up a vast array of subsequent reactions. The amide and methoxy groups also influence the reactivity of the aromatic ring and can participate in various chemical transformations.

Key Transformation: Reduction to 3-Amino-4-methoxybenzamide

The reduction of the nitro group to an amine is the most significant and widely utilized transformation of this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the molecule and enabling a different set of subsequent reactions.

Experimental Protocol: Reduction of this compound

Reduction_Reaction Start This compound Process Reduction [e.g., NaBH4/Cu(0) or H2/Pd-C] Start->Process Nitro group reduction End 3-Amino-4-methoxybenzamide Process->End

Caption: Key reduction of this compound.

Applications in Advanced Synthesis

The true value of this compound is realized in its application as an intermediate in the synthesis of complex and valuable molecules.

Case Study 1: Synthesis of Azo Dyes - Pigment Red 146

3-Amino-4-methoxybenzamide, derived from the reduction of this compound, is a key intermediate in the production of azo dyes. It is known in the industry as Red Base KL.[3] Azo dyes are a major class of synthetic colorants used in a wide range of applications, from textiles to printing inks. Pigment Red 146 is a notable example.

Experimental Protocol: Synthesis of Pigment Red 146

The synthesis of Pigment Red 146 involves a diazotization-coupling reaction.

  • Diazotization of 3-Amino-4-methoxybenzamide: 3-Amino-4-methoxy-N-phenylbenzamide (a derivative of 3-amino-4-methoxybenzamide) is dissolved in deionized water and hydrochloric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added to form the diazonium salt.[1][6] This step is critical and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

  • Preparation of the Coupling Component: The coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-LC), is dissolved in an alkaline aqueous solution.[1][6]

  • Coupling Reaction: The diazonium salt solution is slowly added to the solution of the coupling component at a controlled temperature (e.g., 25-35°C) to initiate the azo coupling reaction, which results in the formation of the insoluble Pigment Red 146.[7]

  • Post-treatment: The pigment is then subjected to a heating step (e.g., 80-85°C) to improve its crystalline form and properties, followed by filtration, washing, and drying.[7]

This industrial process highlights the importance of this compound as a precursor to a key component in the manufacturing of a widely used commercial product.

Case Study 2: A Gateway to Pharmacologically Active Scaffolds

While a direct synthesis of a marketed drug from this compound is not prominently featured in the surveyed literature, its structural motifs are present in intermediates used for the synthesis of kinase inhibitors. For instance, the anticancer agent OSI-930, a dual inhibitor of c-Kit and VEGFR-2, features a substituted thiophene carboxamide core.[4][7] The synthesis of analogs of OSI-930 often involves the coupling of various anilines with a thiophene carboxylic acid derivative.[7]

The amino-methoxy-benzamide scaffold, derived from this compound, represents a valuable aniline derivative that can be incorporated into such synthetic strategies. The primary amine provides a nucleophilic handle for amide bond formation or other coupling reactions, while the methoxy group can influence the electronic properties and bioavailability of the final molecule. The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, an intermediate for the lung cancer drug Osimertinib, from 4-fluoro-2-methoxyaniline demonstrates a similar synthetic strategy involving protection, nitration, and deprotection, underscoring the relevance of these functional group manipulations in pharmaceutical synthesis.[8]

Application_Pathways cluster_Dye Dye Synthesis cluster_Pharma Pharmaceutical Synthesis Intermediate This compound Reduction_Dye Reduction Intermediate->Reduction_Dye Reduction_Pharma Reduction Intermediate->Reduction_Pharma Amino_Intermediate_Dye 3-Amino-4-methoxybenzamide (Red Base KL) Reduction_Dye->Amino_Intermediate_Dye Diazotization Diazotization & Coupling Amino_Intermediate_Dye->Diazotization Azo_Dye Azo Dyes (e.g., Pigment Red 146) Diazotization->Azo_Dye Amino_Intermediate_Pharma 3-Amino-4-methoxybenzamide Reduction_Pharma->Amino_Intermediate_Pharma Coupling Coupling Reactions (e.g., Amide Bond Formation) Amino_Intermediate_Pharma->Coupling Active_Molecules Pharmacologically Active Scaffolds (e.g., Kinase Inhibitor Analogs) Coupling->Active_Molecules

Caption: Synthetic utility of this compound.

Conclusion: A Strategically Important Intermediate

This compound is more than just a chemical compound; it is a strategic intermediate that provides a reliable and versatile entry point into complex molecular targets. Its well-defined synthesis and the predictable reactivity of its functional groups make it a valuable tool for chemists in both industrial and academic settings. The ability to readily access the corresponding amino derivative opens up a rich field of chemistry, leading to the production of important materials like azo dyes and providing a platform for the exploration of novel pharmacologically active molecules. As the demand for sophisticated chemical entities continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase, solidifying its place as a cornerstone of modern organic synthesis.

References

Electron-withdrawing effects of the nitro group in 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 3-Methoxy-4-nitrobenzamide

Abstract

The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, profoundly influencing molecular structure, reactivity, and physicochemical properties.[1][2] In the context of pharmaceutical sciences, its incorporation into molecular scaffolds is a critical design element that modulates everything from reaction kinetics to biological activity.[3][4] This technical guide provides a detailed examination of the electron-withdrawing effects of the nitro group as manifested in this compound. We will dissect the interplay between the powerful inductive and resonance effects of the para-nitro group and the countervailing influence of the meta-methoxy group. This analysis is grounded in spectroscopic evidence, quantitative parameters, and established experimental protocols, offering researchers and drug development professionals a comprehensive understanding of this vital chemical moiety.

The Fundamental Electronic Effects of the Nitro Group

The electron-withdrawing nature of the nitro group is a consequence of two distinct electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[5][6]

  • Inductive Effect (-I): Arising from the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the rest of the molecule through the sigma (σ) bond framework.[7] This effect decreases with distance but is a powerful, localized force.

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from an attached aromatic ring onto its own oxygen atoms.[5][7] This is possible because the nitrogen atom, already electron-poor due to the attached oxygens, can accept electrons from the ring's π-system. This effect is most pronounced when the nitro group is positioned ortho or para to another substituent, as it allows for direct delocalization of charge across the aromatic system.[8][9]

The combination of these two effects makes the nitro group a strong deactivator of aromatic rings towards electrophilic substitution and an activator towards nucleophilic aromatic substitution.[1][10][11]

G cluster_0 Electronic Effects of the Nitro Group Nitro Nitro Group (–NO₂) Inductive Inductive Effect (-I) (Through σ-bonds) Nitro->Inductive Resonance Resonance Effect (-M) (Through π-system) Nitro->Resonance

Caption: Dual electron-withdrawing mechanisms of the nitro group.

Molecular Architecture: this compound

In this compound, the benzamide ring is substituted with three groups, each exerting its own electronic influence:

  • Carboxamide Group (–CONH₂): Moderately deactivating and meta-directing.

  • Methoxy Group (–OCH₃): Activating and ortho, para-directing due to its strong +M (electron-donating resonance) effect, despite a -I (electron-withdrawing inductive) effect.

  • Nitro Group (–NO₂): Strongly deactivating and meta-directing due to its potent -I and -M effects.

The key interaction is between the para-nitro group and the meta-methoxy group, relative to the primary amide function. The nitro group's position at C4 allows it to exert its maximum -M effect on the ring, significantly withdrawing electron density. The methoxy group at C3, while electron-donating by resonance, is meta to the amide and ortho to the nitro group. Its primary influence is to modulate the electron density locally, which can be probed by spectroscopic methods.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing properties of substituents on a benzene ring.[12][13] The substituent constant, sigma (σ), reveals the magnitude and nature of these effects.

SubstituentPositionHammett Constant (σ)Interpretation
Nitro (–NO₂)para (σp)+0.78Strongly electron-withdrawing[14][15]
Nitro (–NO₂)meta (σm)+0.71Strongly electron-withdrawing[14][15]
Methoxy (–OCH₃)para (σp)-0.27Strongly electron-donating (by resonance)
Methoxy (–OCH₃)meta (σm)+0.12Weakly electron-withdrawing (inductive)

The large positive σp value for the nitro group (+0.78) confirms its powerful electron-withdrawing capability, which dominates the electronic landscape of the this compound molecule.[14][15]

Caption: Substituent effects in this compound.

Experimental Validation of Electronic Effects

The theoretical electronic effects can be directly observed and validated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The powerful electron-withdrawing effect of the nitro group influences the vibrational frequencies of adjacent bonds. For aromatic nitro compounds, two characteristic and strong absorption bands are observed.[16][17]

Vibrational ModeTypical Wavenumber (cm⁻¹)Observed in Nitroaromatics
Asymmetric N–O Stretch1550–1475Strong, characteristic band[18]
Symmetric N–O Stretch1360–1290Strong, characteristic band[18]

The exact position of these bands is sensitive to the electronic environment. The strong resonance effect in this compound is expected to place these absorptions squarely within these ranges, confirming the effective delocalization of electron density from the ring to the nitro group.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the electron density around protons. Electron-withdrawing groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[19]

In this compound, the nitro group at C4 strongly deshields the protons ortho to it (at C3 and C5). The proton at C5 is expected to be significantly downfield. The proton at C3 is also deshielded by the nitro group, but its chemical shift is also influenced by the ortho-methoxy group. The proton at C2 is ortho to the methoxy group and meta to the nitro group, leading to a more complex shielding environment.

Reported ¹H NMR Data for this compound: A reported synthesis provides the following ¹H NMR spectral data in DMSO-d₆:[20]

  • δ 7.96 (d, J = 8.0 Hz, 1H): This downfield signal is consistent with the proton at C5, which is ortho to the strongly withdrawing nitro group.

  • δ 7.75 (d, J = 1.6 Hz, 1H): This signal likely corresponds to the proton at C2, which is ortho to the amide and meta to the nitro group.

  • δ 7.57 (dd, J = 1.6, 8.4 Hz, 1H): This signal corresponds to the proton at C6, which is meta to the amide and ortho to the nitro group, showing coupling to both adjacent protons.

  • δ 3.98 (s, 3H): This singlet is characteristic of the methoxy (–OCH₃) protons.

  • δ 8.25 & 7.73 (bs, 1H each): These broad singlets represent the two non-equivalent protons of the amide (–CONH₂) group.

The significant downfield shift of the aromatic protons, particularly the one ortho to the nitro group (C5), is direct evidence of the group's potent electron-withdrawing nature.[11]

Synthesis and Characterization Protocol

A reliable synthesis of this compound is crucial for its study and application. The following protocol is a self-validating workflow, starting from the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

This two-step protocol is adapted from established literature procedures.[20]

Step 1: Acyl Chloride Formation

  • Reactant Preparation: Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere to control the exothermic reaction.

  • Reagent Addition: Add oxalyl chloride (1.1 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO, CO₂) indicates reaction progress.

  • Isolation: Concentrate the mixture to dryness under reduced pressure to yield the crude 3-methoxy-4-nitrobenzoyl chloride.

Step 2: Amidation

  • Redissolution: Redissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise. A precipitate of this compound will form.

  • Reaction Completion: Allow the reaction to stir overnight at room temperature.

  • Workup: Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Determine the melting point and compare it to the literature value (233-235 °C for the parent acid, with the amide being different).[21]

Caption: Workflow for the synthesis and validation of the target compound.

Implications for Drug Development

The inclusion of a nitroaromatic moiety is a common strategy in medicinal chemistry.[3][14] The strong electron-withdrawing properties of the nitro group in a molecule like this compound have several critical implications:

  • Modulation of pKa: The electron withdrawal stabilizes the conjugate base of nearby acidic protons and destabilizes the conjugate acid of nearby basic groups, thereby altering the molecule's ionization state at physiological pH.

  • Reactivity and Metabolism: The electron-deficient aromatic ring is more susceptible to nucleophilic attack. Furthermore, the nitro group itself is a site of metabolic reduction by nitroreductase enzymes, a process that is central to the mechanism of action for many nitroaromatic drugs, including antibiotics and anticancer agents.[4][22] This reduction can lead to the formation of reactive nitrogen species that are cytotoxic to target cells.[23]

  • Receptor Binding: The high polarity and hydrogen bond accepting capability of the nitro group can be critical for specific interactions within a biological target's active site.[23]

However, the potential for mutagenicity and off-target toxicity associated with nitroaromatic compounds necessitates careful design and evaluation.[4][24] Understanding the fundamental electronic effects, as detailed in this guide, is the first step toward rationally designing safer and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methoxy-4-nitrobenzamide

This compound is a substituted aromatic amide that serves as a key intermediate or building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a nitro group and a methoxy group, imparts specific chemical reactivity and physical properties that are leveraged in multi-step synthetic pathways. The purity and concentration of this intermediate are critical, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Therefore, robust and validated analytical methods for the precise quantification of this compound are essential for quality control in drug development and manufacturing.[1] This document provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a benchmark for accuracy and robustness, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for confirmation and trace-level impurity analysis.

These protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind procedural steps to ensure both technical accuracy and practical applicability.

Health and Safety Precautions

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Exposure Avoidance: Avoid inhalation of dust and direct contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[6]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for the routine quantification of this compound due to its high precision, accuracy, and suitability for stability-indicating assays.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. This compound is a moderately polar molecule that can be effectively retained and eluted from a C18 column using a gradient of water and an organic solvent like acetonitrile. The presence of the nitro-substituted benzene ring provides a strong chromophore, allowing for sensitive detection by a UV-Vis spectrophotometer at a wavelength of maximum absorbance.

Causality in Method Design:

  • Column Choice (C18): A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds, ensuring good separation from polar starting materials and more nonpolar byproducts.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected over methanol as it typically offers lower viscosity (leading to lower backpressure) and better UV transparency.[7] A buffer (e.g., phosphate) is used to maintain a constant pH, ensuring consistent analyte retention times by keeping ionizable functional groups in a single protonation state.

  • UV Detection Wavelength: The wavelength is set near the analyte's absorbance maximum (λmax) to achieve the highest sensitivity and signal-to-noise ratio.

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters for solvent and sample filtration

3.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Phenomenex Luna C18).[8][9]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (Verify λmax experimentally).

  • Injection Volume: 10 µL.

3.2.3. Preparation of Solutions

  • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound to yield a final concentration of ~50 µg/mL. Dissolve in the diluent in an appropriate volumetric flask, sonicate, and filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[1][10]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range working standard solution (~50 µg/mL).

  • Calculate the performance parameters based on the results.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector, pump, and detector.[10]
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solution using the regression equation.

  • Calculate the final percentage or mass of the analyte in the original sample, accounting for the initial sample weight and dilution factors.

Method Validation Summary

All analytical methods for pharmaceutical use must be validated to ensure they are suitable for their intended purpose.[11][12] The following table summarizes typical validation parameters and acceptance criteria according to ICH guidelines.[10]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999 over a range of 5-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (typically < 1 µg/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (typically ~5 µg/mL).
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C).

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation hplc HPLC-UV Analysis reagents->hplc standards Standard Solution Preparation sst System Suitability Test (SST) standards->sst sample Sample Solution Preparation sample->hplc sst->hplc Pass calibration Generate Calibration Curve hplc->calibration quant Quantify Sample Concentration hplc->quant calibration->quant report Final Report quant->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal confirmation of identity and is highly sensitive for detecting trace-level volatile or semi-volatile impurities.

Principle of the Method

This method involves injecting a solution of the sample into a heated port, where the analyte is vaporized and carried by an inert gas (helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for unambiguous identification.

Causality in Method Design:

  • Derivatization Discussion: While this compound may be thermally stable enough for direct injection, amides can sometimes exhibit poor peak shape or degradation. A derivatization step, such as silylation (e.g., with MTBSTFA), could be employed to convert the amide N-H to a less polar, more stable silyl derivative, improving chromatographic performance.[13] This protocol will proceed without derivatization for simplicity but acknowledges this as a key optimization step.

  • Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile organic compounds, providing good resolution and thermal stability.

  • MS Detection (Scan vs. SIM): Full scan mode is used for initial identification and confirmation by comparing the acquired mass spectrum to a reference. Selected Ion Monitoring (SIM) mode, where only specific characteristic ions are monitored, is used for quantification to significantly enhance sensitivity and reduce matrix interference.[13]

Detailed Experimental Protocol

4.2.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., 4,4'-Dichlorobiphenyl (or another stable compound not present in the sample)

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • Anhydrous sodium sulfate

4.2.2. Instrumentation and GC-MS Conditions

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Splitless mode, 280 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: 50 - 400 m/z for identification.

    • SIM: Monitor at least three characteristic ions for quantification (e.g., molecular ion and major fragment ions, to be determined from a full scan spectrum).

4.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the standard stock. Spike each standard with the internal standard to a constant final concentration (e.g., 2 µg/mL).

  • Sample Preparation: Accurately weigh a sample to achieve a final concentration within the calibration range. Dissolve in methanol, add the internal standard to the same final concentration as the standards, and bring to a final volume. If the sample matrix is complex, a liquid-liquid extraction may be required.

Data Analysis and Quantification
  • Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a reference standard.

  • For quantification, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis (r² should be ≥ 0.998).

  • Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standards Prepare Standards with Internal Std. gcms_run GC-MS Analysis (Full Scan or SIM) standards->gcms_run sample Prepare Sample with Internal Std. sample->gcms_run identify Identify Peak by RT & Mass Spectrum gcms_run->identify quant Quantify using Area Ratio gcms_run->quant identify->quant report Final Report quant->report

Caption: Workflow for the quantification of this compound by GC-MS.

Summary and Method Comparison

The choice between HPLC-UV and GC-MS depends on the specific analytical goal.

FeatureHPLC-UVGC-MS
Primary Use Routine QC, Assay, PurityIdentity Confirmation, Trace Impurity Analysis
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass spectrum.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Sample Throughput High.Moderate.
Instrumentation Widely available in QC labs.More specialized, higher cost.
Analyte Suitability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds (or those that can be derivatized).

For comprehensive quality control, HPLC-UV should be used for routine assay and purity testing, while GC-MS can be employed as a complementary technique to confirm identity and investigate any unknown volatile impurities.

References

Application Note: A Robust, Optimized HPLC Method for the Quantification of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and optimization of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-nitrobenzamide. The strategic approach began with an evaluation of the analyte's physicochemical properties to inform the initial selection of stationary and mobile phases. Method parameters, including mobile phase composition, flow rate, and detection wavelength, were systematically optimized to achieve excellent peak symmetry, resolution, and a short run time. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing a robust and reproducible system suitable for quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, explaining the scientific rationale behind each step of the development process.

Introduction and Analytical Objective

This compound is an organic compound featuring a substituted benzene ring, making it a relevant structure in medicinal chemistry and material science. The presence of a nitro group and an amide functional group necessitates a reliable analytical method to ensure purity, quantify its presence in various matrices, and monitor its stability. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The primary objective of this work was to develop a robust isocratic RP-HPLC method capable of baseline-separating this compound from potential impurities with a short analysis time, excellent peak shape, and high precision, adhering to principles outlined in pharmacopeial guidelines.[2][3][4]

Analyte Characterization

A foundational step in HPLC method development is understanding the physicochemical properties of the analyte.

  • Structure: this compound possesses a moderately polar structure due to the amide (-CONH2), methoxy (-OCH3), and nitro (-NO2) functional groups attached to a nonpolar benzene ring.

  • Polarity & Solubility: The combination of polar groups and a nonpolar aromatic ring suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[5] It is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • Ionization (pKa): The benzamide structure is weakly acidic (pKa of the N-H proton is typically >16) and not significantly basic. This neutrality across a wide pH range simplifies method development, as retention time will be largely independent of mobile phase pH.[6][7][8] However, maintaining a slightly acidic pH can improve peak shape by suppressing the ionization of surface silanols on the silica-based stationary phase.[9][10]

  • UV Absorbance: The presence of the nitro-aromatic chromophore suggests strong UV absorbance.[11] Structurally similar compounds, like p-Nitroanisole, exhibit strong absorbance maxima between 250 nm and 320 nm.[12] This characteristic makes UV detection a highly sensitive and suitable choice.

graph analyte_structure {
    layout=neato;
    node [shape=box, style="filled", margin=0.2];
    edge [len=1.5];

}

Figure 2: HPLC method development workflow.

Mode and Stationary Phase Selection

Given the analyte's moderate polarity, Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode.[5] A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns are versatile, provide substantial hydrophobic retention for a wide range of organic molecules, and are a standard starting point for method development.[13][14][15]

Mobile Phase Selection

A mobile phase consisting of Acetonitrile (ACN) and Water was selected. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for aromatic compounds. A small amount of Formic Acid (0.1%) was added to the aqueous phase to control pH, which helps to sharpen peaks by minimizing interactions between the analyte and any exposed, negatively charged silanols on the stationary phase surface.[8]

Initial Screening and Optimization
  • Detector Wavelength Selection: A standard solution of this compound was injected and scanned with a Diode Array Detector (DAD) from 200-400 nm. The UV spectrum showed a significant absorbance maximum at approximately 265 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

  • Gradient Elution Scouting: An initial fast gradient run (e.g., 5% to 95% ACN over 10 minutes) was performed to determine the approximate organic solvent concentration required to elute the analyte. This scouting run indicated that the analyte eluted at a moderate ACN concentration.

  • Isocratic Method Development: Based on the scouting run, several isocratic mobile phase compositions were tested to achieve an optimal retention time (k') between 2 and 10, ensuring sufficient separation from the void volume and a reasonable run time. A composition of Acetonitrile:Water (45:55, v/v) provided a retention time of approximately 4.5 minutes with excellent peak shape.

  • Flow Rate Optimization: The flow rate was evaluated to balance analysis time with column efficiency and backpressure. A flow rate of 1.0 mL/min was found to be optimal, providing sharp peaks without generating excessive system pressure.

Final Optimized Method and Protocol

This section provides the detailed protocol for the final, optimized analytical method.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD.
Analytical Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[14]
Mobile Phase A HPLC Grade Water with 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)
Standard This compound (≥98% purity)
Chromatographic Conditions
ParameterCondition
Mode Isocratic
Mobile Phase Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid in the aqueous phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component (Mobile Phase A), add 1.0 mL of formic acid to 1 L of HPLC grade water.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • The final mobile phase is prepared by the HPLC system's pump, mixing 45% Acetonitrile (Mobile Phase B) and 55% of the aqueous component.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Acetonitrile:Water 50:50). Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation:

    • Prepare sample solutions to a target concentration of approximately 100 µg/mL using the diluent.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration and Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution.

    • The system is deemed suitable for analysis if it meets the criteria outlined in Table 3, which are based on USP and ICH guidelines.[2][16][17][18]

System Suitability Test (SST)

System suitability testing is a critical component for ensuring the analytical system's performance. The following parameters should be monitored.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injector and system.
Retention Time (RT) RSD ≤ 1.0% (for n=5)Indicates the stability of the pump and mobile phase composition.

Conclusion

A systematic and scientifically grounded approach was successfully applied to develop a robust isocratic RP-HPLC method for the quantitative analysis of this compound. By leveraging an understanding of the analyte's properties, a logical workflow of screening and optimization was executed. The resulting method is rapid, precise, and accurate, featuring excellent peak shape and a run time of under 10 minutes. This application note provides a complete protocol and the underlying scientific rationale, serving as a comprehensive guide for its implementation in research and quality control environments. The method adheres to the principles of analytical procedure validation as outlined by major regulatory bodies.[16][19]

References

Application Note: A Validated GC-MS Method for the Identification and Quantification of 3-Methoxy-4-nitrobenzamide and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

3-Methoxy-4-nitrobenzamide is a crucial building block in the synthesis of various pharmaceutical agents.[1][2] The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug product.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, ideally suited for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[3][5] This combination of gas chromatography's separation power with mass spectrometry's identification capabilities allows for both qualitative and quantitative analysis of the main component and its trace-level impurities.[3][6]

This document provides a detailed protocol for the GC-MS analysis of this compound, discusses potential impurities based on its synthesis, and outlines the validation of the analytical method in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]

Understanding the Analyte and Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for predicting potential impurities. A common synthesis pathway involves the amidation of 3-methoxy-4-nitrobenzoic acid.[9]

Potential Impurities may include:

  • Starting Materials: Unreacted 3-methoxy-4-nitrobenzoic acid.[10]

  • Side-Reaction Products: Isomeric variants or products from incomplete reactions. For instance, positional isomers like 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde can be potential impurities in related nitroaromatic syntheses.[11]

  • Degradation Products: Compounds formed due to thermal or chemical degradation during synthesis or storage.

The developed GC-MS method is designed to separate and identify these and other unknown volatile or semi-volatile impurities.[12]

Experimental Workflow and Protocols

The following sections detail the necessary materials, instrumentation, and step-by-step procedures for the analysis.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Reference Standard: this compound, >99% purity.

  • Internal Standard (IS): 1,3,5-Trichlorobenzene or another suitable non-interfering compound.

  • Inert Gas: Helium (99.999% purity) as the carrier gas.[13]

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this application note:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS Detector or equivalent.[14]

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or an equivalent non-polar 5% phenyl-methylpolysiloxane capillary column.[7][11]

  • Autosampler: For reproducible injections.

Sample and Standard Preparation
  • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of 1,3,5-Trichlorobenzene in DCM to prepare a 1 mg/mL stock solution.

  • Reference Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in DCM in a 25 mL volumetric flask to obtain a 1 mg/mL solution.

  • Working Standard Solution: Dilute the reference standard stock solution with DCM to prepare a working standard at a concentration of 100 µg/mL, containing the internal standard at a final concentration of 50 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in DCM in a 25 mL volumetric flask, and add the internal standard to achieve a final concentration of 50 µg/mL.

GC-MS Method Parameters

The following table summarizes the optimized GC-MS conditions for the analysis.

Parameter Value Rationale
GC Inlet
Injection ModeSplitlessTo enhance sensitivity for trace impurity detection.
Inlet Temperature280 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.[11]
Oven Program
Initial Temperature150 °C, hold for 2 minAllows for sharp initial peaks.
Ramp 110 °C/min to 280 °CProvides good separation of the main component from closely eluting impurities.[13]
Final HoldHold at 280 °C for 10 minEnsures elution of any high-boiling point compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.[4]
Ionization Energy70 eVA standard energy that yields consistent and comparable mass spectra.[13]
MS Source Temp.230 °CPrevents condensation of analytes in the ion source.
MS Quad Temp.150 °CStandard quadrupole temperature.[14]
Scan Range40-450 amuCovers the molecular weight of the target compound and its likely fragments and impurities.[13]
Scan ModeFull ScanFor identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
Data Analysis and Interpretation
  • Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with the reference standard. Impurities are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST).[13]

  • Quantification: The concentration of impurities is determined using the internal standard method, comparing the peak area of the impurity to that of the internal standard.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[8]

Parameter Procedure Acceptance Criteria
Specificity Analysis of a blank (DCM), the internal standard, and the reference standard.No interfering peaks at the retention times of the analyte and internal standard.
Linearity Analysis of the reference standard at five concentration levels (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).Correlation coefficient (R²) ≥ 0.99.[8]
Accuracy Spiking a known amount of impurity standard into the sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).Recovery between 90-110%.
Precision Repeatability (n=6 injections of the same sample) and intermediate precision (analysis on different days by different analysts).Relative Standard Deviation (RSD) ≤ 5%.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N).LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1.[8][15]
Robustness Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, initial oven temperature ±2 °C).No significant impact on the results (RSD of results < 5%).

Expected Results and Discussion

Under the specified GC-MS conditions, this compound is expected to elute as a sharp, symmetrical peak. Potential impurities, being structurally similar, will likely elute in close proximity.

Mass Spectral Fragmentation

The mass spectrum of this compound (Molecular Weight: 196.16 g/mol ) obtained via electron ionization is expected to show characteristic fragmentation patterns. Nitroaromatic compounds often exhibit losses of NO, NO₂, and combinations thereof.[16] Key expected fragments would include:

  • M⁺: The molecular ion peak at m/z 196.

  • [M-NO]⁺: A fragment at m/z 166.

  • [M-NO₂]⁺: A fragment at m/z 150.

  • Other fragments resulting from the cleavage of the amide and methoxy groups.

The fragmentation patterns of any detected impurities will be crucial for their structural elucidation.[17][18]

Visual Representation of the Workflow

The following diagram illustrates the logical flow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution IS_add Internal Standard Spiking Prep->IS_add Vial Transfer to GC Vial IS_add->Vial Injector Autosampler Injection Vial->Injector GC_col GC Separation (HP-5MS) Injector->GC_col MS_det MS Detection (EI, Full Scan) GC_col->MS_det TIC Total Ion Chromatogram MS_det->TIC Integ Peak Integration & Identification TIC->Integ Quant Quantification vs. IS Integ->Quant Report Final Report Generation Quant->Report caption GC-MS Analytical Workflow

Caption: GC-MS Analytical Workflow

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust solution for the quality control of this compound. The high selectivity of the mass spectrometer allows for confident identification of impurities, while the chromatographic separation ensures accurate quantification.[19][20] This validated method is suitable for routine analysis in a pharmaceutical setting, ensuring that the purity of this critical intermediate meets the stringent requirements of drug manufacturing.[8]

References

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural elucidation of 3-Methoxy-4-nitrobenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical principles governing the spectral features, including the nuanced effects of aromatic substitution on chemical shifts and coupling constants. This note presents a complete spectral assignment, supported by a detailed experimental protocol for data acquisition. The methodologies and interpretations are designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for the characterization of substituted benzamides.

Introduction: The Role of NMR in Structural Verification

This compound is a substituted aromatic compound whose biological and chemical properties are intrinsically linked to its precise molecular structure. In pharmaceutical research and synthetic chemistry, unambiguous confirmation of such structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering detailed information about the chemical environment of each proton and carbon atom within a molecule.[1]

The ¹H NMR spectrum reveals proton-proton connectivity through spin-spin coupling, while the ¹³C NMR spectrum identifies the number of unique carbon environments. For a molecule like this compound, the interplay of electron-donating (methoxy) and electron-withdrawing (nitro, amide) groups creates a distinct and predictable pattern of signals, allowing for a full spectral assignment. This note serves to explain the causality behind these patterns and provide a practical protocol for their acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the document.

G start Start weigh Accurately weigh 5-10 mg of sample start->weigh transfer Transfer sample to a clean, dry NMR tube weigh->transfer add_solvent Add ~0.6 mL of DMSO-d₆ containing TMS transfer->add_solvent cap Cap the NMR tube securely add_solvent->cap dissolve Vortex until sample is fully dissolved cap->dissolve inspect Visually inspect for particulates dissolve->inspect insert Insert tube into spinner turbine inspect->insert place Place into spectrometer insert->place end Ready for Acquisition place->end

References

Application Note & Protocol Guide: Strategic Derivatization of 3-Methoxy-4-nitrobenzamide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-nitrobenzamide is a pivotal starting material in medicinal chemistry and materials science, offering multiple reactive sites for chemical modification. Its unique electronic and structural arrangement—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a versatile primary amide—allows for a range of selective transformations. This guide provides an in-depth exploration of the key derivatization strategies for this compound, focusing on the reduction of the nitro group to form the corresponding aniline derivative. We present validated, step-by-step protocols, the chemical rationale behind experimental choices, and methods for characterization to empower researchers in drug development and organic synthesis to leverage this versatile scaffold for further molecular elaboration.

Introduction: The Strategic Value of this compound

This compound is an organic compound characterized by a benzamide core substituted with a methoxy group at position 3 and a nitro group at position 4.[1] This substitution pattern creates a molecule with distinct regions of reactivity, making it an excellent precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of the nitro group, in particular, serves as a latent amino group, which can be unmasked under specific reductive conditions to open up a vast array of subsequent chemical transformations.[2] Understanding the interplay of these functional groups is critical for designing logical and efficient synthetic routes.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful experimental design.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 92241-87-7[1][4]
Appearance Yellow solid[1]
Melting Point 233-235 °C (from 3-methoxy-4-nitrobenzoic acid)
Core Reactivity and Derivatization Pathways

The functional groups on the this compound scaffold dictate its reactivity. The primary avenues for derivatization involve the nitro group, the amide moiety, and the aromatic ring itself. This guide will focus on the most synthetically useful transformation: the reduction of the nitro group.

Figure 1: Key derivatization pathways originating from this compound.

Protocol: Reduction of the Nitro Group to Synthesize 4-Amino-3-methoxybenzamide

The conversion of the aromatic nitro group to an amine is one of the most powerful transformations in organic synthesis. The resulting product, 4-Amino-3-methoxybenzamide, is a valuable building block, featuring a nucleophilic amino group ready for a wide range of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, diazotization).

Mechanism and Rationale

The reduction of an aromatic nitro group using stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly reliable method. The reaction proceeds through a series of intermediates involving the transfer of six electrons to the nitro group.

Authoritative Insight: The acidic environment is crucial. It protonates the oxygen atoms of the nitro group, converting them into good leaving groups (water) and facilitating the reduction process by the metal salt. The tin(II) chloride acts as the reducing agent, being oxidized to tin(IV) in the process. This method is often preferred for its effectiveness and tolerance of other functional groups like amides and esters under controlled conditions.

Experimental Workflow

The following diagram outlines the major steps in the laboratory protocol for the reduction reaction.

Figure 2: Step-by-step workflow for the synthesis of 4-Amino-3-methoxybenzamide.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 25.5 mmol). Add ethanol (100 mL) to suspend the solid.

  • Reagent Preparation & Addition: In a separate beaker, carefully dissolve stannous chloride dihydrate (e.g., 28.8 g, 127.5 mmol) in concentrated hydrochloric acid (50 mL).

    • Scientist's Note: This dissolution is exothermic. Prepare the solution in a fume hood and allow it to cool slightly before addition.

  • Slowly add the acidic SnCl₂ solution to the stirred suspension in the round-bottom flask via an addition funnel over 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 2-3 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot (visualized under UV light) and the appearance of a new, more polar spot for the amine product indicates completion.

  • Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add 5 M aqueous sodium hydroxide solution to the acidic mixture until the pH is strongly basic (pH > 10), as indicated by pH paper. A thick, white precipitate of tin salts will form.

    • Causality Note: Basification is critical to deprotonate the newly formed aniline (which exists as an ammonium salt in the acidic medium) and to precipitate the tin salts, allowing for the extraction of the free amine product.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 4-Amino-3-methoxybenzamide.

Expected Results and Characterization
  • Yield: Typically 80-95%.

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆): The spectrum should confirm the presence of the methoxy group (singlet, ~3.8 ppm), aromatic protons, the newly formed amine protons (broad singlet, ~5.0-5.5 ppm), and the amide protons (two broad singlets, ~7.0-7.5 ppm). The disappearance of the signals corresponding to the nitro-substituted aromatic ring in the starting material is a key indicator of success.[1]

Further Reactions and Applications

The synthesized 4-Amino-3-methoxybenzamide is a versatile intermediate. The primary amine can readily undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in pharmaceuticals.[5]

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

  • Cyclization Reactions: The ortho-relationship of the amine and amide groups can be exploited to construct heterocyclic rings, such as benzimidazoles or quinazolinones, which are privileged structures in drug discovery.

Conclusion

The derivatization of this compound, particularly through the robust and high-yielding reduction of its nitro group, provides a reliable and strategic entry point into a diverse chemical space. The protocols and scientific rationale presented herein offer researchers a solid foundation for utilizing this scaffold in the development of novel compounds for pharmaceutical and material science applications. Adherence to the described methodologies and validation checkpoints will ensure reproducible and successful synthesis of the key 4-amino intermediate, paving the way for subsequent innovative chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do byproducts typically originate?

The most prevalent and direct synthesis involves the electrophilic nitration of 3-methoxybenzamide. The primary source of byproducts is the nitration step itself, where the incoming nitro group (-NO₂) can add to different positions on the aromatic ring, leading to the formation of regioisomers. Minor byproducts can also arise from incomplete reactions or hydrolysis.

Q2: My final product is a mixture of isomers. Why did this happen and which isomers are most common?

This is the most frequent issue encountered. The formation of isomers is a direct consequence of the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution. The starting material, 3-methoxybenzamide, has two directing groups:

  • Methoxy group (-OCH₃): An ortho-, para-director and a strong activating group.

  • Amide group (-CONH₂): A meta-director and a deactivating group.

These competing influences mean that while the desired product (nitration at C4, para to the methoxy group) is major, other isomers are inevitably formed. The most common isomeric byproducts are 3-Methoxy-2-nitrobenzamide and 3-Methoxy-6-nitrobenzamide .

Q3: I have an impurity with a carboxylic acid peak in its IR/NMR spectrum. What is it?

This impurity is likely 3-Methoxy-4-nitrobenzoic acid . It forms via the hydrolysis of the amide group of either the product or unreacted starting material. This is more likely to occur if there is excess water in the reaction mixture, or during work-up under harsh acidic or basic conditions, especially at elevated temperatures.

Q4: How can I monitor the reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an invaluable tool. By spotting the reaction mixture alongside the starting material, you can track the consumption of the reactant and the appearance of the product and byproducts. An ideal TLC would show a clean conversion from the starting material spot to a single major product spot. Multiple spots close to the main product often indicate isomer formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Multiple spots on TLC, difficult to separate. Formation of regioisomers. The polarity of the isomeric byproducts is very similar to the desired product, making separation challenging.Control Reaction Temperature: Run the nitration at a low temperature (e.g., 0-5 °C). This increases the selectivity of the reaction, favoring the thermodynamically more stable 4-nitro isomer.[1] Purification: Careful column chromatography is required. See Protocol 1 for a detailed method.
Low Yield of Final Product. 1. Incomplete Reaction: Insufficient reaction time or inadequate nitrating agent. 2. Product Loss During Work-up: The product may be partially soluble in aqueous layers. 3. Hydrolysis: Formation of the corresponding benzoic acid.1. Monitor with TLC: Ensure the starting material spot has been completely consumed before quenching the reaction. 2. Extraction: Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.[2] 3. pH Control: During work-up, neutralize the reaction mixture carefully and avoid excessively high temperatures.
Product appears discolored (e.g., intense yellow or brown). Presence of dinitro compounds or other degradation byproducts. This can occur if the nitrating conditions are too harsh (e.g., high temperature, overly concentrated acids).[1]Use a less aggressive nitrating agent or milder conditions. Consider alternative nitrating agents if feasible. Recrystallization: This is often effective at removing highly colored impurities. See Protocol 2.
NMR spectrum shows unreacted starting material. Insufficient Nitrating Agent or Reaction Time: The reaction did not go to completion.Stoichiometry: Ensure at least one full equivalent of the nitrating agent is used. A slight excess may be necessary. Reaction Time: Continue to monitor the reaction by TLC until the starting material is no longer visible.

In-Depth Analysis & Reaction Mechanisms

The Mechanism of Isomer Formation

The nitration of 3-methoxybenzamide is a classic example of electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.[3][4][5] The benzene ring of 3-methoxybenzamide then attacks this electrophile. The position of attack is dictated by the directing effects of the existing substituents.

G sub 3-Methoxybenzamide reagents HNO₃ / H₂SO₄ intermediate Carbocation Intermediate (Sigma Complex) sub->intermediate Electrophilic Attack reagents->intermediate Attack by π-system deprotonation Deprotonation (Restores Aromaticity) intermediate->deprotonation Rate-determining Step prod_major This compound (Major Product) byprod_1 3-Methoxy-2-nitrobenzamide (Byproduct) byprod_2 3-Methoxy-6-nitrobenzamide (Byproduct) deprotonation->prod_major Path A (Favored) deprotonation->byprod_1 Path B deprotonation->byprod_2 Path C

Fig 1. Reaction pathway for the nitration of 3-methoxybenzamide.
  • Path A (Major Product): Attack at the C4 position (para to -OCH₃) is electronically favored by the activating methoxy group and sterically accessible.

  • Paths B and C (Byproducts): Attack at the C2 and C6 positions (ortho to -OCH₃) is also electronically favored but can be more sterically hindered. The deactivating effect of the amide group at the meta positions (C2, C6) is overcome by the strong activation from the methoxy group.

Troubleshooting Workflow

This diagram outlines a logical sequence for identifying and resolving issues during the synthesis.

G start Crude Product Obtained tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot purify Proceed to Purification (Recrystallization) single_spot->purify Yes multi_spot Multiple Spots Observed single_spot->multi_spot No success Pure Product purify->success nmr Acquire ¹H NMR Spectrum multi_spot->nmr identify Identify Byproducts (Isomers, Acid, etc.) nmr->identify column Purify by Column Chromatography identify->column optimize Optimize Reaction Conditions (e.g., Lower Temperature) identify->optimize For next attempt column->success

References

Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and increase the yield and purity of your synthesis.

I. Introduction and Reaction Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The most common and direct synthetic route involves the amidation of 3-Methoxy-4-nitrobenzoic acid. This is typically a two-step process where the carboxylic acid is first activated, often by conversion to an acyl chloride, followed by reaction with an ammonia source.

The overall reaction scheme is as follows:

Reaction_Scheme 3-Methoxy-4-nitrobenzoic_acid 3-Methoxy-4-nitrobenzoic Acid Acyl_Chloride_Intermediate 3-Methoxy-4-nitrobenzoyl Chloride (Intermediate) 3-Methoxy-4-nitrobenzoic_acid->Acyl_Chloride_Intermediate Activation Activating_Agent Activating Agent (e.g., Oxalyl Chloride, SOCl₂) Activating_Agent->Acyl_Chloride_Intermediate This compound This compound Acyl_Chloride_Intermediate->this compound Amidation Ammonia_Source Ammonia Source (e.g., NH₃ gas, NH₄OH) Ammonia_Source->this compound

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step, one-pot synthesis starting from 3-Methoxy-4-nitrobenzoic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative using an activating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). This is followed by the introduction of an ammonia source, such as ammonia gas or an aqueous solution of ammonia, to form the final amide product. A published procedure by Mackman et al. outlines this approach, achieving high yields.[2]

Q2: I am seeing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete activation of the carboxylic acid: Ensure your activating agent (e.g., oxalyl chloride) is fresh and used in a slight excess (typically 1.1 equivalents). The reaction should be carried out under anhydrous conditions as these reagents are moisture-sensitive.

  • Hydrolysis of the acyl chloride intermediate: The acyl chloride is highly reactive and can be hydrolyzed back to the carboxylic acid by any moisture present in the reaction. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is critical.

  • Inefficient amidation: The addition of the ammonia source should be controlled, especially if using ammonia gas, to ensure complete reaction. The temperature of this step is also important; cooling the reaction mixture (e.g., to 0 °C) before adding the ammonia source can help control the exothermicity of the reaction and prevent side reactions.[2]

  • Product loss during workup and purification: this compound has some solubility in water. Excessive washing with water during the workup can lead to product loss. It's often beneficial to re-extract the aqueous layers with an organic solvent like ethyl acetate to recover dissolved product.[2]

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Formation of the corresponding nitrile: While not explicitly reported for this specific synthesis, dehydration of the primary amide to a nitrile can occur under harsh conditions, though this is less common with the mild reagents typically used.

  • Reactions involving the nitro group: The nitro group is generally stable under these amidation conditions. However, if harsh reducing agents are inadvertently present, reduction of the nitro group could occur.

  • Decarboxylation: At very high temperatures, the starting carboxylic acid could potentially undergo decarboxylation, although this is unlikely under the standard reaction conditions.[3]

Q4: How do I choose the right solvent for this synthesis?

A4: Aprotic solvents are generally preferred for the activation step to avoid reaction with the activating agent. Tetrahydrofuran (THF) is a commonly used solvent for this reaction as it effectively dissolves the starting material and is compatible with the reagents.[2] For the amidation step, the reaction can be continued in THF.

Q5: What is the best way to purify the final product?

A5: The product often precipitates out of the reaction mixture as a solid.[2] Filtration followed by washing with water and a non-polar organic solvent (like diethyl ether or hexanes) is usually sufficient to obtain a product of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation (starting material remains) 1. Inactive activating agent (e.g., old oxalyl chloride).2. Insufficient reaction time or temperature for the activation step.3. Presence of water in the reaction, deactivating the activating agent.1. Use a fresh bottle of the activating agent.2. Ensure the activation reaction is stirred for the recommended time (e.g., 1 hour at room temperature).[2]3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of a significant amount of 3-Methoxy-4-nitrobenzoic acid in the final product 1. Incomplete amidation.2. Hydrolysis of the acyl chloride intermediate during the reaction or workup.1. Ensure an adequate amount of ammonia source is used. If bubbling ammonia gas, ensure a sufficient flow rate and time.[2]2. Perform the workup quickly and avoid prolonged contact with aqueous solutions. Extract the aqueous phase with an organic solvent to recover any unreacted starting material.
Product is an oil or gummy solid instead of a crystalline powder 1. Presence of impurities.2. Residual solvent.1. Purify the product by recrystallization or column chromatography.2. Ensure the product is thoroughly dried under vacuum.
The reaction mixture turns dark or shows signs of decomposition 1. Reaction temperature is too high, especially during the addition of the ammonia source.2. Presence of impurities in the starting materials.1. Control the temperature during the amidation step by using an ice bath.[2]2. Ensure the purity of the 3-Methoxy-4-nitrobenzoic acid starting material.

IV. Detailed Experimental Protocol

This protocol is adapted from a literature procedure with a reported high yield.[2]

Materials:

  • 3-Methoxy-4-nitrobenzoic acid

  • Oxalyl chloride

  • N,N-dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas or concentrated ammonium hydroxide

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Experimental_Workflow cluster_Activation Step 1: Acyl Chloride Formation cluster_Amidation Step 2: Amidation cluster_Workup Step 3: Workup and Purification A Dissolve 3-Methoxy-4-nitrobenzoic acid in anhydrous THF. B Cool the solution to 0 °C in an ice bath. A->B C Add a few drops of DMF (catalyst). B->C D Add oxalyl chloride dropwise under an inert atmosphere. C->D E Allow the reaction to warm to room temperature and stir for 1 hour. D->E F Concentrate the mixture to dryness under reduced pressure. E->F G Re-dissolve the residue in anhydrous THF and cool to 0 °C. F->G H Bubble ammonia gas through the solution or add concentrated NH₄OH dropwise. G->H I Allow the reaction to stir overnight. H->I J Add ethyl acetate to the reaction mixture. I->J K Filter the resulting precipitate and wash with water. J->K L Dry the solid product. K->L M Optional: Recover additional product from the filtrate by extraction. L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of DMF (a few drops).

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Re-dissolve the resulting crude acyl chloride in fresh anhydrous THF and cool the solution back down to 0 °C.

  • Bubble ammonia gas through the solution for approximately 10 minutes, or until a yellow precipitate forms and the reaction is complete (monitor by TLC). Alternatively, concentrated ammonium hydroxide can be added dropwise.

  • Seal the flask and allow the mixture to stir overnight at room temperature.

  • Workup and Purification: Add ethyl acetate to the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethyl acetate or diethyl ether to remove impurities.

  • Dry the purified this compound under vacuum.

  • (Optional) Recovery from Filtrate: To potentially increase the yield, the filtrate can be transferred to a separatory funnel. Wash the organic layer sequentially with 1 N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover additional product.[2]

V. Data Summary

Parameter Recommendation Rationale
Starting Material 3-Methoxy-4-nitrobenzoic acidCommercially available precursor.[4][5][6]
Activating Agent Oxalyl chloride (1.1 eq)Efficiently converts the carboxylic acid to the acyl chloride with gaseous byproducts.
Catalyst N,N-dimethylformamide (catalytic)Accelerates the formation of the acyl chloride.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the starting material and compatible with the reagents.
Ammonia Source Ammonia gas or concentrated NH₄OHProvides the amine for the amidation reaction.
Reaction Temperature 0 °C to Room TemperatureCooling during additions controls exothermicity and minimizes side reactions.[2]
Reported Yield Up to 97%High-yielding protocol when performed under optimal conditions.[2]

VI. References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Catalyst selection and optimization for 3-Nitro-4-phenylmethoxybenzamide synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018). 3-Methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

References

Optimizing reaction conditions for the amidation of 3-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 3-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into optimizing this crucial chemical transformation.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the amidation of 3-methoxy-4-nitrobenzoic acid. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.

Question 1: My reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to a few key factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Effective amidation requires the conversion of the carboxylic acid into a more electrophilic "activated" species.[3]

    • Troubleshooting:

      • Choice of Coupling Reagent: Ensure you are using an appropriate and effective coupling reagent. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[4][5] Phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) are also highly effective alternatives.[4][6]

      • Reagent Quality: Verify the quality and reactivity of your coupling reagents. Many are sensitive to moisture and can degrade over time. Use freshly opened or properly stored reagents.

      • Stoichiometry: Ensure you are using the correct stoichiometry. Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) is recommended.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are generally preferred for these reactions.[3][7] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

      • Temperature: While many coupling reactions proceed at room temperature, some sterically hindered substrates or less reactive amines may require gentle heating (e.g., 40-60 °C).[3] However, excessive heat can lead to side reactions and racemization if chiral centers are present.[6]

      • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is often required to neutralize the acid generated during the reaction and to deprotonate the amine hydrochloride salt if it's used as a starting material.[3][7]

  • Poor Starting Material Quality:

    • Troubleshooting: Impurities in the 3-methoxy-4-nitrobenzoic acid or the amine can interfere with the reaction.[8] Ensure the purity of your starting materials, for instance by checking the melting point which should be around 233-235 °C for the carboxylic acid.

Question 2: My reaction is messy, and I'm observing multiple side products by TLC or LC-MS. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of your desired amide. Here are some common side reactions and mitigation strategies:

  • N-acylurea Formation (with carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine is not reactive enough.[5]

    • Mitigation: The addition of HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine.[5][9] This strategy significantly suppresses N-acylurea formation.

  • Epimerization/Racemization: If your amine or carboxylic acid contains a chiral center, there is a risk of losing stereochemical integrity, especially under harsh conditions.

    • Mitigation: Use of additives like HOBt is known to suppress racemization.[5] Additionally, employing milder coupling reagents like HATU or COMU can be beneficial.[6] It is also important to maintain a controlled temperature and avoid prolonged reaction times.

  • Dehydration of Primary Amides (if forming a nitrile): While less common in this specific reaction, it's a known side reaction where a primary amide can be dehydrated to a nitrile, particularly with carbodiimide reagents.[5]

Question 3: I'm having difficulty purifying my final product. What is an effective work-up and purification strategy?

Answer:

A well-designed work-up and purification protocol is essential for obtaining a pure product.

  • Aqueous Work-up: A standard work-up procedure is often effective for removing the majority of impurities.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.[10]

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid solution) to remove any unreacted amine and basic byproducts.[10]

    • Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt.[10]

    • A final wash with brine (saturated NaCl solution) helps to remove residual water.[10]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification of the Crude Product:

    • Recrystallization: For many solid amides, recrystallization is an effective method of purification.[11] Solvents like ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes can be explored.[11]

    • Flash Column Chromatography: If recrystallization is not feasible or does not provide sufficient purity, silica gel column chromatography is the method of choice.[12] A gradient of ethyl acetate in hexanes is a common eluent system.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the amidation of 3-methoxy-4-nitrobenzoic acid.

Question 1: What are the most common and effective coupling reagents for the amidation of 3-methoxy-4-nitrobenzoic acid?

Answer:

Several classes of coupling reagents are effective for this transformation. The choice often depends on factors like cost, scale, and the specific amine being used.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely used.[2]Can lead to N-acylurea formation and racemization without additives.[5] The dicyclohexylurea byproduct from DCC is often difficult to remove.[5]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, low racemization risk.[4]More expensive, can be moisture-sensitive.[4]
Uronium/Aminium Salts HBTU, TBTU, HATUExcellent coupling efficiency, low side-product formation, fast reaction times.[4][13]Higher cost compared to carbodiimides. Excess reagent can cap the amine.[5]
Other Reagents T3P, CDIT3P is effective and byproducts are water-soluble. CDI is also effective but can be moisture sensitive.[4]May have specific solvent or temperature requirements.

For general-purpose synthesis, a combination of EDC and HOBt is a robust and cost-effective choice.[7] For more challenging couplings, such as with sterically hindered amines or for ensuring high stereochemical purity, HATU or PyBOP are excellent options.[4][6]

Question 2: How can I monitor the progress of my amidation reaction?

Answer:

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[7] A co-spot of the starting material (3-methoxy-4-nitrobenzoic acid) and the reaction mixture will clearly show the consumption of the starting material and the formation of the product. The product amide is typically less polar than the starting carboxylic acid and will have a higher Rf value on the TLC plate.

Question 3: What is the mechanism of action for common coupling reagents like EDC/HOBt?

Answer:

The mechanism involves a two-step activation process:

  • The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[2]

  • HOBt then rapidly reacts with this intermediate to form an activated OBt ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to the undesired N-acylurea byproduct.[9]

  • Finally, the amine nucleophilically attacks the carbonyl carbon of the activated OBt ester, forming the desired amide bond and releasing HOBt.[9]

Question 4: Are there any specific safety precautions I should take when running this reaction?

Answer:

Standard laboratory safety practices should always be followed. Specifically:

  • Coupling Reagents: Many coupling reagents are irritants and sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like DMF and DCM have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

  • Exothermic Reactions: The activation of the carboxylic acid can be exothermic. It is good practice to add the coupling reagent portion-wise to a cooled reaction mixture (e.g., in an ice bath) to control the reaction temperature.[7]

III. Experimental Protocols & Visualizations

Standard Protocol for Amidation using EDC/HOBt

This protocol provides a general procedure for the amidation of 3-methoxy-4-nitrobenzoic acid with a primary or secondary amine.

Materials:

  • 3-methoxy-4-nitrobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of 3-methoxy-4-nitrobenzoic acid in anhydrous DMF (or DCM), add the desired amine, HOBt, and DIPEA.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the aqueous work-up as described in the troubleshooting section.

  • Purify the crude product by recrystallization or flash column chromatography.[7][11]

Visual Workflow for Amidation and Work-up

Amidation_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve Acid, Amine, HOBt, DIPEA in DMF cool Cool to 0 °C start->cool add_edc Add EDC portion-wise cool->add_edc react Stir at RT for 12-24h add_edc->react dilute Dilute with Ethyl Acetate react->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4), Filter, Concentrate wash_brine->dry purify Recrystallization or Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General workflow for the amidation of 3-methoxy-4-nitrobenzoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Reaction Conversion? q_reagent Coupling Reagent Quality/Activity? start->q_reagent q_solvent Solvent Anhydrous? start->q_solvent q_temp Temperature Optimal? start->q_temp q_purity Starting Material Purity? start->q_purity s_reagent Use fresh/high-purity coupling reagents & additives. q_reagent->s_reagent s_solvent Use anhydrous solvent. q_solvent->s_solvent s_temp Gently heat if needed, avoid excessive temp. q_temp->s_temp s_purity Purify starting materials or use higher grade. q_purity->s_purity

Caption: Decision tree for troubleshooting low reaction conversion.

IV. References

  • Biosynth. (n.d.). 3-Methoxy-4-nitrobenzamide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Catalyst selection and optimization for 3-Nitro-4-phenylmethoxybenzamide synthesis. Retrieved from --INVALID-LINK--

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from --INVALID-LINK--

  • University of Richmond. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from --INVALID-LINK--

  • Martinez-Erro, S., Sapsford, K., & Campos, J. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24891-24896.

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from --INVALID-LINK--

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). 3-Methoxy-4-methyl-2-nitrobenzamide. Retrieved from --INVALID-LINK--

  • PubMed. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Troubleshooting Low Yield in Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low reaction yields. By understanding the underlying chemical principles, you can systematically troubleshoot your experiments and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common problems that can often be resolved with straightforward checks and adjustments.

Q1: My reaction shows a significant amount of unreacted starting material by TLC. What's the first thing I should check?

A: The first step is to verify the integrity and stoichiometry of your reagents.

  • Reagent Quality: Ensure your carboxylic acid and amine starting materials are pure and dry. Moisture is a common culprit, as it can hydrolyze activated intermediates or acyl chlorides.[1] For coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), which are moisture-sensitive, use a fresh bottle or material that has been stored properly in a desiccator.

  • Stoichiometry: Double-check your calculations. While a 1:1 molar ratio of acid to amine is typical, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions.[2]

  • Incomplete Activation: If using a coupling reagent, the activation of the carboxylic acid may be inefficient. Ensure you are using the correct equivalents of the coupling agent and any additives.

Q2: My reaction is complete by TLC, but the isolated yield is poor. Where could my product have gone?

A: Product loss frequently occurs during the workup and purification stages.

  • Aqueous Workup: Ensure the pH of the aqueous layer is appropriate during extraction. If your benzamide has basic or acidic functional groups, it could be partially soluble in the aqueous phase at the wrong pH. Perform washes with dilute acid (e.g., 1M HCl) to remove unreacted amines and bases, and washes with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[1][3]

  • Recrystallization: Your product may be too soluble in the recrystallization solvent, leading to significant loss in the mother liquor.[2] Test different solvent systems on a small scale first. If the product "oils out" instead of crystallizing, this is often due to impurities or cooling the solution too quickly.[3][4] Try scratching the flask or adding a seed crystal to induce crystallization.[3][5]

  • Chromatography: If using column chromatography, the product might be partially retained on the silica gel, especially if it is highly polar. Choosing the right eluent system by first running analytical TLC plates is critical.[4]

Q3: I used DCC as a coupling reagent and now have a white precipitate that is difficult to separate from my product. What is it and how do I remove it?

A: The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling.[6][7] While its low solubility is often an advantage for removal, it can sometimes co-precipitate with the product.

  • Filtration First: Before the main workup, filter the reaction mixture to remove the bulk of the DCU. Rinsing the filter cake with a small amount of cold reaction solvent can help recover product that may have been trapped.[3][8][9]

  • Solvent Choice: DCU is sparingly soluble in many common solvents like dichloromethane (DCM) but is even less soluble in others like acetonitrile or diethyl ether.[8] You can sometimes precipitate the remaining DCU by concentrating the filtrate and redissolving the residue in a minimal amount of DCM, then adding hexanes or ether and cooling to force precipitation.[3]

  • Alternative Reagents: For future syntheses where DCU removal is problematic, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct can be easily removed with an aqueous wash.[10][11]

Q4: My synthesis involves a chiral amine/carboxylic acid, and I'm concerned about racemization. How can I minimize this?

A: Racemization is a significant risk, particularly in peptide chemistry, and often occurs via the formation of an oxazolone or azlactone intermediate.[12][13]

  • Use Additives: When using carbodiimide coupling reagents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial.[9][14][15] These additives react with the highly reactive O-acylisourea intermediate to form a more stable activated ester, which is less prone to racemization before reacting with the amine.[6][15]

  • Control the Base: The choice and amount of base can influence racemization.[16] Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are generally preferred over triethylamine (TEA). Use the minimum amount of base necessary.

  • Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to slow down the rate of racemization relative to the desired coupling reaction.

Section 2: Systematic Troubleshooting Guide

When initial checks don't solve the problem, a more systematic approach is needed. This guide helps you diagnose issues based on the synthetic method.

Method 1: Acyl Chloride (e.g., Schotten-Baumann) Route

The Schotten-Baumann reaction involves reacting an amine with an acyl chloride under basic conditions, often in a biphasic system.[1][17]

Problem: Low Yield in Schotten-Baumann Reaction

  • Symptom 1: Benzoic acid is a major byproduct.

    • Cause: Hydrolysis of the benzoyl chloride.[1][2] This happens if the reagent is added too quickly or if mixing is inefficient, allowing it to react with the aqueous base before the amine.

    • Solution: Ensure vigorous stirring. Add the benzoyl chloride slowly and dropwise to the reaction mixture, which should be cooled in an ice bath to control the exothermic reaction.[1][3][18]

  • Symptom 2: Unreacted amine is recovered.

    • Cause: Protonation of the starting amine. The reaction generates HCl, which will protonate the nucleophilic amine, rendering it unreactive.[1][]

    • Solution: Ensure a sufficient amount of base (typically aqueous NaOH) is present throughout the reaction to neutralize the HCl as it forms.[1][20]

Method 2: Carboxylic Acid + Coupling Reagent Route

This is the most common method, where a carboxylic acid and an amine are coupled using a reagent like EDC, DCC, HATU, or BOP.[14][21]

Problem: Low Yield in a Coupling Reaction

Below is a troubleshooting workflow to diagnose the root cause of low yield in a standard coupling reaction.

TroubleshootingWorkflow start Low Yield Observed tlc_check Analyze reaction by TLC. Are starting materials consumed? start->tlc_check sm_present Starting Materials (SMs) Remain tlc_check->sm_present No sm_gone SMs Consumed, but no product spot or weak product spot. tlc_check->sm_gone Yes reagent_quality Issue: Reagent Inactivity or Poor Reaction Conditions sm_present->reagent_quality side_reaction Issue: Side Reaction or Product Degradation sm_gone->side_reaction sol_reagent 1. Use fresh, anhydrous coupling reagents (EDC, HOBt) & solvents. 2. Check stoichiometry (1.1 eq amine). 3. Optimize temperature (start at 0°C). 4. Check base (use non-nucleophilic base like DIPEA). reagent_quality->sol_reagent sol_side_reaction 1. Steric Hindrance? Consider a more powerful coupling reagent (e.g., HATU). 2. Electron-deficient amine? Reaction may be sluggish. Increase time/temp or use catalyst. 3. Product unstable to workup? Check pH and temperature during extraction. side_reaction->sol_side_reaction

Caption: Troubleshooting workflow for coupling reactions.

The Impact of Steric Hindrance

Q5: My reaction is failing with a bulky amine or carboxylic acid. What can I do?

A: Steric hindrance can dramatically slow down the rate of amide bond formation by physically blocking the nucleophilic attack of the amine on the activated carboxylate.[22][23][24]

  • More Potent Coupling Reagents: Standard EDC/HOBt may not be sufficient. Switch to more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents create highly reactive activated esters that can overcome steric barriers.[14][21]

  • Higher Temperatures and Longer Reaction Times: Carefully increasing the reaction temperature (e.g., to 40-50 °C) and extending the reaction time can help drive the sluggish reaction to completion. Monitor by TLC to avoid decomposition.

  • Alternative Synthetic Routes: In extreme cases, a different synthetic strategy may be necessary, such as converting the carboxylic acid to a more reactive acyl chloride or exploring alternative coupling chemistries.[23]

Section 3: Key Reagent Comparison and Protocols

Table: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsKey Considerations
Carbodiimides DCC, EDC, DICInexpensive, widely used.Risk of racemization without additives; byproduct removal can be challenging.[6][14]Always use with an additive like HOBt or NHS to suppress racemization.[15] EDC is preferred for easier workup due to its water-soluble urea byproduct.[11][25]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.BOP produces a carcinogenic byproduct (HMPA).[6]PyBOP is a safer alternative to BOP. Excellent for sterically hindered couplings.
Aminium/Uronium Salts HATU, HBTUVery fast reaction times, highly efficient, low racemization.[14]More expensive; can form a guanidinium byproduct with the amine if stoichiometry or addition order is incorrect.Add the coupling reagent to the carboxylic acid before adding the amine to pre-activate the acid and minimize side reactions.
Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol outlines a standard procedure for synthesizing a substituted benzamide from a carboxylic acid and an amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.[1]

  • Activation: Add EDC·HCl (1.2 eq.) to the mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.[1]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1][3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Schotten-Baumann Reaction

This protocol provides a general method for synthesis from an acyl chloride.

  • Preparation: In a flask, dissolve the amine (1.0 eq.) in a 10% aqueous NaOH solution. If the amine is not water-soluble, a biphasic system with an organic solvent like DCM can be used.[1] Cool the flask in an ice bath.

  • Acyl Chloride Addition: While vigorously stirring the mixture, slowly add the benzoyl chloride (1.05 eq.) dropwise, ensuring the temperature remains low.[3][18]

  • Reaction: After the addition is complete, continue to stir vigorously for an additional 15-30 minutes. A precipitate of the benzamide product should form.[3][18]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water to remove inorganic salts and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzamide.[2]

References

Technical Support Center: Purification of Polar Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. The inherent polarity imparted by the nitro group(s), combined with the electronic characteristics of the aromatic system, frequently leads to frustrating issues in chromatography, crystallization, and extraction.

This resource provides in-depth, experience-driven troubleshooting guides and FAQs to address these specific problems. Our focus is on explaining the underlying chemical principles behind the purification challenges and offering robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are my polar nitroaromatic compounds "streaking" or "tailing" so badly on a silica gel column?

A: This is the most common issue. Peak tailing or streaking occurs due to strong, non-ideal interactions between your polar compound and the stationary phase.[1] The nitro groups and any other polar functionalities (e.g., hydroxyl, amino) on your compound can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This leads to a slow, uneven elution process where a portion of the analyte is "stuck" and trails behind the main band, resulting in poor separation and broad peaks.

Q2: I'm trying to recrystallize my nitroaromatic compound, but it keeps "oiling out" instead of forming crystals. What's happening?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[4][5] Polar nitroaromatics can be particularly susceptible. This is often due to the solvent being too nonpolar for the compound at lower temperatures, leading to a dramatic drop in solubility upon cooling that favors the formation of a liquid phase over an ordered crystal lattice.

Q3: My polar nitroaromatic compound has poor solubility in common organic extraction solvents like ethyl acetate or dichloromethane. How can I efficiently extract it from an aqueous solution?

A: This is a classic challenge where the compound's polarity makes it prefer the aqueous phase. Standard liquid-liquid extraction can be inefficient.[6][7] Strategies to overcome this include using more polar, water-immiscible solvents like n-butanol, performing a salting-out procedure by saturating the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic compound, or adjusting the pH if the compound has acidic or basic functional groups.[8]

Troubleshooting & Optimization Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Column Chromatography Purification
  • Causality : The primary cause is the strong interaction between the polar nitro groups of the analyte and the acidic silanol groups on the silica surface.[2] This creates a secondary retention mechanism alongside the desired partitioning, leading to asymmetrical peaks.[3] The issue is often exacerbated if the compound also contains basic groups, like an amino group (e.g., nitroanilines), which interact even more strongly with the acidic silica.[9]

  • Solution Protocol: Mobile Phase Modification & Stationary Phase Deactivation

    • Mobile Phase Additives : The most direct solution is to modify the mobile phase to disrupt these strong interactions.

      • For Acidic/Neutral Nitroaromatics : Add a small percentage (0.1-1%) of a polar, protic solvent like methanol or a volatile acid like acetic acid or formic acid to the eluent.[10] These additives compete with your compound for the active sites on the silica gel, effectively "masking" them and allowing for a more symmetrical elution profile.

      • For Basic Nitroaromatics : Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia (as a solution in methanol) to the eluent.[11][12] This deprotonates the acidic silanol groups, minimizing the strong ionic interaction with your basic compound.

    • Stationary Phase Deactivation : If mobile phase additives are insufficient, you can pre-treat the silica gel itself.

      • Protocol : Before loading your sample, flush the packed column with 2-3 column volumes of your eluent mixture containing 1% triethylamine. Then, flush with another 2-3 column volumes of the neutral eluent to remove excess base before loading your compound.[13] This neutralizes the most active sites on the silica surface.

    • Alternative Stationary Phases : If problems persist, the stationary phase itself may be mismatched.

      • Consider using alumina (neutral or basic grade), which can be less harsh for some basic compounds.[12]

      • For very polar compounds, reversed-phase (e.g., C18) chromatography is often a superior choice.[14][15]

  • Causality : Structural isomers of nitroaromatic compounds often have very similar polarities and physical properties, making them difficult to resolve on standard stationary phases like silica or C18.[16] Separation relies on exploiting subtle differences in their interaction with the stationary phase.

  • Solution Protocol: Enhancing Selectivity

    • Optimize Mobile Phase : Systematically vary the mobile phase composition. For reversed-phase HPLC, switching from methanol to acetonitrile (or using a mix) can alter selectivity because they have different interactions (methanol is a proton donor, acetonitrile is not).[17][18]

    • Change Stationary Phase : Employ a column with a different separation mechanism. Phenyl-hexyl columns are particularly effective for aromatic compounds as they introduce π-π interactions as a secondary separation mechanism, which can differentiate isomers based on the accessibility of their aromatic rings.[9]

    • Adjust Temperature : In HPLC, increasing the column temperature can sometimes alter selectivity and improve resolution between closely eluting peaks.[9]

Visual Guide: Troubleshooting Chromatography

Below is a decision tree to guide you through troubleshooting common chromatography issues with polar nitroaromatics.

G start Start: Poor Separation tailing Are peaks tailing or streaking? start->tailing no_retention Compound elutes at solvent front? tailing->no_retention No add_modifier Add Modifier to Eluent: - 0.5% Acetic Acid (for neutral/acidic) - 0.5% Triethylamine (for basic) tailing->add_modifier Yes no_elution Compound won't elute from column? no_retention->no_elution No decrease_polarity Decrease Mobile Phase Polarity no_retention->decrease_polarity Yes (Normal Phase) use_rp Use Reversed-Phase (RP) or HILIC Chromatography no_retention->use_rp Yes (Consider RP) increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability: Compound may be decomposing on silica gel no_elution->check_stability Still No Elution deactivate_silica Deactivate Silica: Flush column with base-containing solvent add_modifier->deactivate_silica Still Tailing switch_phase Switch Stationary Phase: Try Alumina or Reversed-Phase (C18) deactivate_silica->switch_phase Still Tailing

Caption: Troubleshooting workflow for column chromatography of polar nitroaromatics.

Guide 2: Recrystallization
  • Causality : This typically happens when a compound has high solubility in the chosen solvent at elevated temperatures but extremely low solubility at room temperature, or when the boiling point of the solvent is higher than the melting point of the solute.[5] Instead of the molecules having time to align into a crystal lattice, they crash out of solution as a disordered, supercooled liquid (the oil).

  • Solution Protocol: Modifying the Crystallization Conditions

    • Solvent System Selection : Finding the right solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

      • Screening Protocol : In parallel, place ~10-20 mg of your crude product into several small test tubes. Add 0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each. Observe solubility at room temperature and then heat the insoluble ones to boiling. A good candidate will show poor solubility cold and complete solubility hot.

    • Use a Solvent/Anti-Solvent System : This is often the most reliable method.

      • Protocol : Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane or water) dropwise at a warm temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to redissolve the cloudiness, and then allow the solution to cool slowly.[19]

    • Reduce Cooling Rate : Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice over oiling out.[5]

Solvent System (Good/Anti-Solvent)Compound Polarity SuitabilityNotes
Ethanol / WaterModerately to Highly PolarExcellent for compounds with H-bond donors/acceptors.[19]
Acetone / HexaneModerately PolarGood general-purpose system for many organics.[19]
Dichloromethane / HexaneLow to Moderate PolarityEffective but be mindful of the high volatility of DCM.
Toluene / HexaneLow PolarityUseful for less polar compounds that are greasy.
Guide 3: Liquid-Liquid Extraction (LLE)
  • Causality : The distribution coefficient (D) of your polar nitroaromatic compound favors the aqueous phase.[6] The polar nature of the molecule leads to stronger solvation by water compared to a less polar, immiscible organic solvent.

  • Solution Protocol: Shifting the Equilibrium

    • Salting Out : Add a significant amount of an inert salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase until it is saturated.

      • Mechanism : The salt ions are hydrated by water molecules, reducing the amount of "free" water available to solvate your organic compound. This effectively decreases the solubility of your nitroaromatic in the aqueous phase and drives it into the organic layer.

    • pH Adjustment (for Ionizable Compounds) : If your nitroaromatic compound has an acidic (e.g., nitrophenol) or basic (e.g., nitroaniline) functional group, you can dramatically alter its solubility.

      • For Acidic Compounds : Adjust the aqueous phase to a pH at least 2 units below the pKa of your compound using a dilute acid (e.g., 1M HCl). This protonates the compound, making it neutral and more soluble in the organic phase.[8]

      • For Basic Compounds : Adjust the aqueous phase to a pH at least 2 units above the pKa of your compound's conjugate acid using a dilute base (e.g., 1M NaOH). This deprotonates the conjugate acid, rendering the compound neutral and more extractable.[8]

    • Solvent Choice : Use a more polar extraction solvent that is still immiscible with water.

      • Protocol : Instead of diethyl ether or hexane, perform the extraction with a solvent like ethyl acetate or, for very stubborn cases, n-butanol. Note that butanol has some miscibility with water, so subsequent washes may be required.

References

Technical Support Center: Purification of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the purification of 3-Methoxy-4-nitrobenzamide, specifically focusing on the removal of its acidic precursor, 3-methoxy-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my this compound product is contaminated with starting material?

A1: The most common starting material for the synthesis of this compound is 3-methoxy-4-nitrobenzoic acid.[1] Contamination can be readily identified using Thin Layer Chromatography (TLC).

  • Principle: The carboxylic acid starting material is significantly more polar than the amide product. On a silica gel TLC plate, the acid will exhibit a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the amide.

  • Procedure:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate alongside a spot of the pure starting material, if available.

    • Elute the plate using a solvent system such as 1:1 Hexanes:Ethyl Acetate.

    • Visualize the plate under UV light. The presence of a spot in your product lane that matches the Rf of the starting material confirms contamination.

Q2: What is the core chemical principle for separating the acidic starting material from my neutral amide product?

A2: The separation hinges on the significant difference in the acidity of the two compounds. 3-Methoxy-4-nitrobenzoic acid is a carboxylic acid and will be readily deprotonated by a mild base. The product, this compound, is a neutral amide and will not react under these conditions.

This chemical difference allows for a highly effective separation using a technique called acid-base liquid-liquid extraction .[2][3][4] By washing an organic solution of the crude product with an aqueous basic solution, the acidic starting material is converted into its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the pure, neutral amide in the organic layer.[2][4]

Q3: My TLC shows starting material contamination. What is the most efficient first-line purification method?

A3: An acid-base liquid-liquid extraction is the most direct and efficient method for removing 3-methoxy-4-nitrobenzoic acid from your this compound product. It is a simple, scalable, and cost-effective technique that should be your first choice before considering more complex methods like column chromatography or recrystallization.[3][5]

Troubleshooting & Detailed Protocols

Issue: Persistent Starting Material After Initial Filtration

You've completed the synthesis of this compound from 3-methoxy-4-nitrobenzoic acid, filtered the product, but analysis shows the presence of the unreacted acid.

Solution: Perform an Acid-Base Liquid-Liquid Extraction

This protocol is designed to selectively remove the acidic starting material.

Underlying Principle: A weak aqueous base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid (pKa ~3-4) to form its highly water-soluble sodium salt.[6] The neutral amide product remains unchanged and preferentially soluble in the organic solvent.[2][7]

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution if excess acid is present). Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The less dense organic layer (containing your product) will typically be on top, while the aqueous layer (containing the impurity salt) will be on the bottom.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any residual water from the organic layer.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Verification: Confirm the purity of your product by TLC. The spot corresponding to the starting material should now be absent.

Issue: My product is still not pure after extraction, or I need exceptionally high purity.

If minor impurities remain or if the product is intended for a highly sensitive application (e.g., drug development), a subsequent recrystallization step is recommended.

Solution: Recrystallization

Underlying Principle: Recrystallization purifies compounds based on differences in solubility.[8] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution while impurities remain dissolved.[8]

Protocol 2: Recrystallization

  • Solvent Selection: For amides, polar solvents are often a good starting point.[9] Ethanol, acetonitrile, or a mixture like ethanol/water are common choices.[9][10] The goal is to find a solvent or solvent system where this compound is highly soluble at boiling temperatures but poorly soluble at room temperature or in an ice bath.

  • Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure good recovery.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[8]

  • Drying: Dry the crystals completely in a vacuum oven to remove all traces of solvent.

  • Analysis: Assess the purity via TLC and determine the melting point. A sharp melting point close to the literature value indicates high purity.

Data & Visualization

Physicochemical Properties for Separation
CompoundStructureKey Functional GroupAcidityExpected Behavior in Extraction
3-Methoxy-4-nitrobenzoic acid (Starting Material)O=C(O)c1cc(OC)c(--INVALID-LINK--[O-])cc1Carboxylic AcidAcidicReacts with NaHCO₃ to form a water-soluble salt.[4]
This compound (Product)O=C(N)c1cc(OC)c(--INVALID-LINK--[O-])cc1AmideNeutralRemains in the organic solvent.[3]

Visual Workflow: Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer (Bottom) cluster_2 Organic Layer (Top) Crude Crude Product (Amide + Acid) dissolved in EtOAc AddBase Add aq. NaHCO₃ and Shake Crude->AddBase Step 1 Separate Allow Layers to Separate AddBase->Separate Step 2 AqueousLayer Water-soluble Impurity (Sodium 3-methoxy-4-nitrobenzoate) Separate->AqueousLayer Partitioning OrganicLayer Pure Product in EtOAc (this compound) Separate->OrganicLayer Partitioning Discard Drain and Discard AqueousLayer->Discard Dry Wash with Brine, Dry over Na₂SO₄ OrganicLayer->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Pure Solid Product Evaporate->Final

Caption: Workflow for purifying this compound via acid-base extraction.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its successful and reproducible synthesis is crucial for downstream applications. This guide will focus on the prevalent and reliable method of synthesizing this compound from 3-Methoxy-4-nitrobenzoic acid, providing a detailed protocol, troubleshooting advice, and safety information.

Reaction Pathway Overview

The primary route for the synthesis of this compound involves a two-step process from the commercially available 3-Methoxy-4-nitrobenzoic acid. The first step is the activation of the carboxylic acid to form a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride. The second step is the amidation of the acyl chloride with ammonia to yield the final product.

Reaction_Pathway 3-Methoxy-4-nitrobenzoic_acid 3-Methoxy-4-nitrobenzoic Acid Acyl_Chloride 3-Methoxy-4-nitrobenzoyl chloride 3-Methoxy-4-nitrobenzoic_acid->Acyl_Chloride Oxalyl Chloride or Thionyl Chloride, cat. DMF This compound This compound Acyl_Chloride->this compound Ammonia (gas or solution)

Caption: General reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 3-Methoxy-4-nitrobenzoic acid.[1][2][3] This precursor is relatively stable and can be efficiently converted to the desired benzamide.

Q2: What are the recommended chlorinating agents for the formation of the acyl chloride intermediate?

A2: Both oxalyl chloride and thionyl chloride are effective for this transformation. Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO, CO2, and HCl) are gaseous and easily removed.[1] Thionyl chloride is a less expensive option for larger-scale synthesis, but its byproduct, SO2, requires careful handling and removal.

Q3: Can I use aqueous ammonia for the amidation step?

A3: While ammonia gas bubbled through the reaction mixture is a common method, a concentrated aqueous solution of ammonium hydroxide can also be used.[1] However, using aqueous ammonia introduces water into the reaction, which can lead to the hydrolysis of the acyl chloride back to the carboxylic acid, potentially lowering the yield. Anhydrous conditions are generally preferred for this step.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material (3-Methoxy-4-nitrobenzoic acid), the acyl chloride intermediate (if stable enough to be spotted), and the final product (this compound). The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: What are the expected spectral data for this compound?

A5: The 1H NMR spectrum in DMSO-d6 is expected to show a singlet for the methoxy group protons around 3.98 ppm. The aromatic protons will appear as a set of multiplets or doublets in the range of 7.5-8.0 ppm. Two broad singlets corresponding to the amide protons should also be visible.[1] The infrared (IR) spectrum should exhibit characteristic peaks for the N-H stretch of the amide (around 3200-3400 cm-1), the C=O stretch of the amide (around 1650 cm-1), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm-1 respectively).

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the scale of the reaction and available equipment.

Step 1: Formation of 3-Methoxy-4-nitrobenzoyl chloride
ReagentMolar Equiv.Amount (for 10g scale)
3-Methoxy-4-nitrobenzoic acid1.010.0 g
Oxalyl chloride1.1 - 1.55.2 - 7.1 mL
N,N-Dimethylformamide (DMF)Catalytic2-3 drops
Anhydrous Tetrahydrofuran (THF)-150 mL

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Methoxy-4-nitrobenzoic acid (10.0 g).

  • Add anhydrous THF (150 mL) and cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, the solvent and excess oxalyl chloride are typically removed under reduced pressure. The resulting crude 3-Methoxy-4-nitrobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation to form this compound
ReagentMolar Equiv.Amount (for 10g scale)
Crude 3-Methoxy-4-nitrobenzoyl chloride1.0From previous step
Ammonia (as gas or conc. solution)Excess-
Anhydrous Tetrahydrofuran (THF)-150 mL

Procedure:

  • Dissolve the crude 3-Methoxy-4-nitrobenzoyl chloride in anhydrous THF (150 mL) and cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution for 10-15 minutes, or add a concentrated solution of ammonium hydroxide dropwise until the reaction is complete (as indicated by TLC). A yellow precipitate of this compound will form.[1]

  • After the addition of ammonia, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.[4]

  • Solvent Selection: Screen for a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.[4]

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Experimental_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification Start 3-Methoxy-4-nitrobenzoic acid in THF Cool Cool to 0 °C Start->Cool Add_Reagents Add cat. DMF and Oxalyl Chloride Cool->Add_Reagents React Stir at RT for 1-2h Add_Reagents->React Evaporate Remove solvent under reduced pressure React->Evaporate Dissolve Dissolve crude acyl chloride in THF Evaporate->Dissolve Cool_2 Cool to 0 °C Dissolve->Cool_2 Add_Ammonia Add Ammonia (gas or solution) Cool_2->Add_Ammonia React_2 Stir at RT for 1-2h Add_Ammonia->React_2 Workup Aqueous workup and extraction React_2->Workup Dry_Evaporate Dry and concentrate Workup->Dry_Evaporate Recrystallize Recrystallize from suitable solvent Dry_Evaporate->Recrystallize Filter_Dry Filter and dry the pure product Recrystallize->Filter_Dry

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of carboxylic acid to acyl chloride 1. Inactive chlorinating agent (degraded by moisture). 2. Insufficient reaction time or temperature. 3. Presence of moisture in the reaction setup.1. Use a fresh bottle of oxalyl chloride or thionyl chloride. 2. Increase the reaction time and ensure the mixture reaches room temperature after the addition of the chlorinating agent. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the final benzamide product 1. Hydrolysis of the acyl chloride intermediate. 2. Incomplete amidation reaction. 3. Loss of product during workup or purification.1. Ensure anhydrous conditions during the acyl chloride formation and amidation steps. If using aqueous ammonia, add it slowly at low temperature. 2. Use a sufficient excess of ammonia and allow for adequate reaction time. 3. Minimize the number of transfer steps. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and wash the crystals with a small amount of cold solvent.
Presence of starting material (3-Methoxy-4-nitrobenzoic acid) in the final product 1. Incomplete conversion to the acyl chloride. 2. Hydrolysis of the acyl chloride back to the carboxylic acid during workup.1. Ensure the first step goes to completion by monitoring with TLC. 2. During the aqueous workup, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted carboxylic acid.
Product "oils out" during recrystallization 1. The boiling point of the recrystallization solvent is higher than the melting point of the product. 2. The solution is cooled too quickly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The nitro group is reduced during the reaction The nitro group is generally stable under these conditions. However, if a reducing agent is inadvertently present, reduction to an amine can occur.Ensure that no unintended reducing agents are introduced into the reaction. The nitro group is a strong deactivating group and is generally stable to the reaction conditions described.[5]

Safety Information

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-Methoxy-4-nitrobenzoic acid: May cause skin and eye irritation.[6]

  • Oxalyl chloride/Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Ammonia: Corrosive and can cause severe respiratory and eye irritation.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • This compound: The toxicological properties have not been fully investigated. Handle with care.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Technical Support Center: Stability of 3-Methoxy-4-nitrobenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experimental results.

Introduction to this compound and its Stability

This compound is a multifaceted organic compound featuring a benzamide structure substituted with a methoxy and a nitro group. The interplay of these functional groups dictates its chemical properties and, consequently, its stability in solution. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the nitroaromatic system can be sensitive to light and reductive environments.[1][2][3] Understanding these inherent characteristics is paramount for its effective use in research and development.

This guide provides a structured approach to understanding and managing the stability of this compound solutions, beginning with frequently asked questions for quick reference, followed by detailed troubleshooting guides for more complex issues, and concluding with robust experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, aprotic polar organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended due to the compound's good solubility in these solvents. For working solutions in aqueous buffers, it is crucial to minimize the final concentration of the organic solvent (typically below 1%) to avoid solubility and cell toxicity issues.[4]

Q2: How should I store stock and working solutions of this compound?

A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6] Aqueous working solutions are generally less stable and should be prepared fresh before each experiment.

Q3: I've noticed a yellowing of my this compound solution over time. What could be the cause?

A3: A color change, particularly yellowing, in solutions of nitroaromatic compounds can be an indicator of degradation.[7] This could be due to photodegradation or chemical reactions. It is advisable to prepare fresh solutions and to protect them from light.[6][8]

Q4: Can I expect this compound to be stable in my acidic or basic experimental buffer?

A4: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[2][8][9] It is recommended to assess the stability of the compound in your specific buffer system at the intended experimental temperature and duration.

Troubleshooting Guide

Problem 1: Inconsistent experimental results or a gradual loss of compound activity.
  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a frozen stock immediately before use.

    • Minimize Light Exposure: Conduct experiments under subdued lighting conditions and store solutions in light-protecting containers.[6]

    • Control Temperature: Keep working solutions on ice or at a controlled low temperature during the experiment, if the protocol allows.

    • Conduct a Stability Study: Perform a time-course stability study in your experimental medium. Incubate the compound and analyze aliquots at different time points using HPLC to quantify the remaining parent compound.[10]

Problem 2: Appearance of new peaks in my HPLC or LC-MS analysis of the compound solution.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Storage and Handling: Ensure that stock solutions have been stored correctly at the recommended temperature and have not been subjected to multiple freeze-thaw cycles.[5]

    • Analyze Degradation Pathways: The primary degradation pathway is likely the hydrolysis of the amide bond to form 3-methoxy-4-nitrobenzoic acid. Other possibilities include reactions involving the nitro group.[2][11]

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[12][13][14] This will help in confirming the identity of the new peaks.

Problem 3: Precipitation of the compound in aqueous media.
  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Determine Solubility: Experimentally determine the kinetic solubility of the compound in your specific buffer.

    • Adjust Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility.

    • Use of Solubilizing Agents: For in vivo or cell-based assays, consider the use of formulation aids such as cyclodextrins or other solubilizing agents, after verifying their compatibility with your experimental system.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary pathways for degradation under common experimental conditions: hydrolysis of the amide bond and reactions involving the nitro group.

G cluster_hydrolysis Hydrolytic Degradation cluster_reduction Reductive Degradation cluster_photodegradation Photodegradation A This compound B 3-Methoxy-4-nitrobenzoic Acid + NH3 A->B H+ or OH-, H2O (Hydrolysis) C This compound D 3-Methoxy-4-aminobenzamide C->D Reducing agents (e.g., Na2S2O4) E This compound F Various Photoproducts E->F UV/Vis Light G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working incubate Incubate under Experimental Conditions prep_working->incubate sample_t0 Take T=0 Sample prep_working->sample_t0 sample_tx Take Samples at Various Time Points incubate->sample_tx hplc_analysis Analyze by HPLC sample_t0->hplc_analysis sample_tx->hplc_analysis data_analysis Quantify Peak Area & Calculate % Remaining hplc_analysis->data_analysis

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Methoxy-4-nitrobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a nitro group ortho to a methoxy group and a benzamide functionality, makes it a versatile building block for the construction of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering field-proven insights and experimental data to inform the selection of the most appropriate method for specific research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials and synthetic philosophies. The choice of route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will compare three primary routes:

  • Route 1: Amidation of 3-Methoxy-4-nitrobenzoic Acid - A convergent approach where the nitro and methoxy groups are in place on the benzoic acid precursor before the final amidation step.

  • Route 2: Nitration of 3-Methoxybenzamide - A linear approach where the benzamide is formed first, followed by regioselective nitration.

  • Route 3: Synthesis from o-Nitrophenyl Methyl Ether - A route that builds the required substitution pattern from a simpler, readily available starting material.

The following table summarizes the key quantitative metrics for these synthetic pathways.

MetricRoute 1: Amidation of Pre-nitrated AcidRoute 2: Nitration of BenzamideRoute 3: From o-Nitrophenyl Methyl Ether
Starting Material 3-Methoxy-4-nitrobenzoic acid3-Methoxybenzamideo-Nitrophenyl methyl ether
Key Reagents Oxalyl chloride (or SOCl₂), AmmoniaNitric acid, Sulfuric acidFormaldehyde, HCl, Nitric acid
Number of Steps 113
Typical Overall Yield >95%[1]Moderate (selectivity dependent)~80-85% (multi-step)
Reaction Time 2-3 hours1-2 hours>15 hours
Scalability ExcellentGood, with careful controlGood
Key Challenges Handling of acylating agentsRegioselectivity controlMulti-step process, handling of intermediates

Route 1: Amidation of 3-Methoxy-4-nitrobenzoic Acid

This is arguably the most direct and high-yielding approach, provided the starting material, 3-Methoxy-4-nitrobenzoic acid, is readily available. The strategy involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.

Experimental Workflow

Route_1_Workflow start 3-Methoxy-4-nitrobenzoic acid acyl_chloride Acyl Chloride Formation (Oxalyl Chloride, DMF cat.) start->acyl_chloride THF, 0°C to RT amidation Amidation (Ammonia) acyl_chloride->amidation THF, 0°C product This compound amidation->product

Caption: Workflow for the amidation of 3-Methoxy-4-nitrobenzoic acid.

Detailed Experimental Protocol
  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, 3-methoxy-4-nitrobenzoic acid (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C in an ice bath. A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of gas ceases and the solid dissolves. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 3-methoxy-4-nitrobenzoyl chloride.

  • Amidation: The crude acyl chloride is redissolved in anhydrous THF and the solution is cooled to 0°C. Ammonia gas is bubbled through the solution for approximately 10-15 minutes, during which a precipitate of this compound forms. Alternatively, the solution can be added to a cooled aqueous solution of ammonium hydroxide.

  • Work-up and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product. The filtrate can be extracted with ethyl acetate to recover any dissolved product.

Causality and Expertise Insights

The choice of oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) is a classic and highly efficient method for the formation of acyl chlorides from carboxylic acids.[1] The reaction proceeds via the formation of a Vilsmeier reagent, which is the active acylating species. This method is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. The subsequent amidation with ammonia is a rapid and typically high-yielding nucleophilic acyl substitution. The high overall yield, often exceeding 95%, makes this route very attractive for large-scale synthesis.[1]

Route 2: Nitration of 3-Methoxybenzamide

This approach involves the direct nitration of a pre-formed benzamide. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution, which is governed by the directing effects of the existing methoxy and amide substituents.

Experimental Workflow

Route_2_Workflow start 3-Methoxybenzamide nitration Nitration (HNO₃, H₂SO₄) start->nitration 0-5°C product This compound nitration->product

Caption: Workflow for the nitration of 3-Methoxybenzamide.

Detailed Experimental Protocol
  • Preparation of Nitrating Mixture: In a separate flask, concentrated nitric acid (1.05 eq) is added slowly to chilled concentrated sulfuric acid with careful stirring, maintaining a low temperature.

  • Nitration Reaction: 3-Methoxybenzamide (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (0-5°C). The pre-cooled nitrating mixture is then added dropwise to the benzamide solution, ensuring the temperature does not rise significantly. The reaction is stirred at low temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then purified by recrystallization from a suitable solvent like ethanol.

Causality and Expertise Insights

The regiochemical outcome of this reaction is a classic example of competing directing effects in electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance.[2] The amide group (-CONH₂) is generally considered an ortho-, para-director in its neutral form, but under the strongly acidic conditions of nitration, the carbonyl oxygen is protonated.[3] This protonated amide becomes a strongly deactivating, meta-directing group.

However, the powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are C2, C4, and C6. The position meta to the amide group is C5. The C4 position is para to the strongly activating methoxy group and ortho to the amide group, making it electronically favored. Steric hindrance from the methoxy group at the C2 position would further favor substitution at the C4 position. Therefore, careful control of reaction conditions, particularly low temperature, should favor the formation of the desired this compound.

Route 3: Synthesis from o-Nitrophenyl Methyl Ether

This multi-step synthesis builds the target molecule from a simpler, commercially available starting material. This approach can be economically advantageous if the precursors for Routes 1 and 2 are expensive.

Experimental Workflow

Route_3_Workflow start o-Nitrophenyl methyl ether chloromethylation Chloromethylation (HCHO, HCl, H₂SO₄) start->chloromethylation intermediate1 3-Nitro-4-methoxybenzyl chloride chloromethylation->intermediate1 oxidation Oxidation (HNO₃) intermediate2 3-Nitro-4-methoxybenzoic acid oxidation->intermediate2 amidation Amidation (SOCl₂, NH₃) product This compound amidation->product intermediate1->oxidation intermediate2->amidation

Caption: Multi-step synthesis of this compound from o-Nitrophenyl methyl ether.

Detailed Experimental Protocol
  • Chloromethylation: o-Nitrophenyl methyl ether is reacted with formaldehyde and hydrochloric acid in the presence of sulfuric acid at elevated temperatures (e.g., 60-75°C) to yield 3-nitro-4-methoxybenzyl chloride.[4]

  • Oxidation: The resulting benzyl chloride is then oxidized to 3-nitro-4-methoxybenzoic acid using a nitric acid solution at elevated temperatures.[4]

  • Amidation: The synthesized 3-nitro-4-methoxybenzoic acid is then converted to this compound following a procedure similar to that described in Route 1, for example, by conversion to the acyl chloride with thionyl chloride followed by reaction with ammonia.

Causality and Expertise Insights

This route is an example of building complexity from a simple starting material. The chloromethylation step introduces a functional handle that can be subsequently oxidized to the required carboxylic acid. The conditions for both the chloromethylation and oxidation steps are well-described in the patent literature, with reported high yields for the formation of the intermediate benzoic acid.[4] While this route involves more steps and a longer overall reaction time, it may be the most cost-effective option depending on the price of the raw materials. The final amidation step is robust and high-yielding.

Conclusion

The choice of the optimal synthetic route to this compound is a strategic decision that depends on the specific objectives of the researcher or organization.

  • For speed and highest yield , where the starting material is readily available, Route 1 (Amidation of 3-Methoxy-4-nitrobenzoic Acid) is the superior choice. Its directness and efficiency are ideal for rapid production of the target compound.

  • For an approach that utilizes a different precursor , Route 2 (Nitration of 3-Methoxybenzamide) offers a viable alternative. While requiring careful control to ensure regioselectivity, it provides a straightforward, one-step conversion from a different starting material.

  • For a synthesis focused on cost-effectiveness from basic starting materials , Route 3 (from o-Nitrophenyl Methyl Ether) is a strong contender. Although it is a multi-step process, the low cost of the initial raw materials may offset the increased labor and time, particularly for large-scale industrial production.

Each of these routes has been validated in the literature and provides a reliable pathway to this compound. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to make an informed decision based on their specific needs and resources.

References

A Comparative Guide to the Reactivity of 3-Methoxy-4-nitrobenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 3-methoxy-4-nitrobenzamide against its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects on key chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Role of Substituent Positioning in Aromatic Reactivity

Benzamides are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of substituents, such as nitro and methoxy groups, dramatically alters the electronic landscape of the benzene ring, thereby influencing the molecule's reactivity and its potential as a synthetic intermediate. This guide focuses on this compound and its isomers to illustrate how the relative positioning of these functional groups dictates the outcomes of various chemical reactions.

The nitro group (-NO₂), a potent electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2] Conversely, the methoxy group (-OCH₃) is an activating group, donating electron density through resonance, which can either enhance or counteract the effects of the nitro group depending on its location.[3] The amide functionality (-CONH₂) itself is a deactivating group but an ortho, para-director in electrophilic substitutions. Understanding these electronic influences is paramount to predicting and controlling the chemical behavior of these molecules.

Comparative Reactivity Analysis

This section explores the reactivity of this compound and its isomers in three key transformations: nucleophilic aromatic substitution, nitro group reduction, and amide hydrolysis.

Nucleophilic aromatic substitution is a critical reaction for the functionalization of electron-deficient aromatic rings. The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer complex intermediate.[4][5]

Theoretical Considerations: For an efficient SNAr reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the delocalization of the negative charge of the intermediate onto the electron-withdrawing group, thereby stabilizing it.

In the case of this compound, the nitro group is para to a potential leaving group at the 1-position (the carbon bearing the amide) and ortho to a potential leaving group at the 5-position. The methoxy group at the 3-position donates electron density via resonance, which can partially offset the activating effect of the nitro group.

Comparative Isomer Reactivity:

IsomerPosition of -NO₂Position of -OCH₃Expected SNAr Reactivity (relative to a leaving group at C1)Rationale
This compound 43ModerateThe -NO₂ group is para to the amide, activating the ring. The meta -OCH₃ group has a weaker deactivating inductive effect.
4-Methoxy-3-nitrobenzamide 34HighThe -NO₂ group is meta to the amide, providing less activation at the C1 position. However, the para -OCH₃ group strongly activates the ring towards electrophilic attack, but its electron-donating nature can destabilize the Meisenheimer complex in SNAr.
2-Methoxy-5-nitrobenzamide 52HighThe -NO₂ group is meta to the amide, offering moderate activation. The ortho -OCH₃ group can sterically hinder the incoming nucleophile.
5-Methoxy-2-nitrobenzamide 25Very HighThe -NO₂ group is ortho to the amide, providing strong activation. The meta -OCH₃ has a minor electronic influence.

Experimental Workflow: SNAr Reaction

Caption: Workflow for a typical nucleophilic aromatic substitution experiment.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often employed in the preparation of dyes, pharmaceuticals, and agrochemicals. The ease of this reduction is influenced by the electronic environment of the nitro group.

Theoretical Considerations: Electron-donating groups on the aromatic ring increase the electron density at the nitro group, making it more difficult to reduce. Conversely, electron-withdrawing groups facilitate reduction.

Comparative Isomer Reactivity:

IsomerPosition of -OCH₃ relative to -NO₂Expected Ease of ReductionRationale
This compound orthoEasierThe -OCH₃ group is ortho to the -NO₂ group. While it donates electrons through resonance, its inductive electron-withdrawing effect at this proximity can facilitate reduction.
4-Methoxy-3-nitrobenzamide paraHarderThe -OCH₃ group is para to the -NO₂ group, leading to a strong electron-donating resonance effect that increases electron density on the nitro group.
2-Methoxy-5-nitrobenzamide metaModerateThe -OCH₃ group is meta to the -NO₂ group, and its electron-donating resonance effect has a less pronounced impact on the nitro group.
5-Methoxy-2-nitrobenzamide paraHarderSimilar to the 4-methoxy-3-nitro isomer, the para relationship leads to strong electron donation to the nitro group.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

  • Preparation: In a hydrogenation vessel, dissolve 1.0 g of the nitrobenzamide isomer in 20 mL of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add 100 mg of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminobenzamide product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

The hydrolysis of amides to carboxylic acids can be achieved under both acidic and basic conditions. The reactivity of the amide carbonyl is influenced by the electronic nature of the aromatic ring.[6]

Theoretical Considerations: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating hydrolysis.[7] Electron-donating groups have the opposite effect.

Comparative Isomer Reactivity:

IsomerDominant Electronic Effect on the AmideExpected Rate of HydrolysisRationale
This compound Strong electron withdrawal from -NO₂FastThe powerful electron-withdrawing nitro group at the para position significantly increases the electrophilicity of the amide carbonyl.
4-Methoxy-3-nitrobenzamide Moderate electron withdrawalModerateThe nitro group is meta to the amide, exerting a weaker electron-withdrawing effect on the carbonyl carbon compared to the para isomer.
2-Methoxy-5-nitrobenzamide Moderate electron withdrawalModerateSimilar to the 4-methoxy-3-nitro isomer, the meta nitro group has a moderate activating effect on amide hydrolysis.
5-Methoxy-2-nitrobenzamide Strong electron withdrawal, with potential steric hindranceFast, but may be sterically hinderedThe ortho nitro group strongly activates the amide for hydrolysis, but its proximity could sterically hinder the approach of the nucleophile.

Reaction Mechanism: Base-Catalyzed Amide Hydrolysis

Amide_Hydrolysis Amide R-CONH₂ Hydroxide OH⁻ Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ CarboxylateAmmonia CarboxylateAmmonia Tetrahedral_Intermediate->CarboxylateAmmonia Elimination of NH₂⁻ followed by proton transfer Carboxylate R-COO⁻ Ammonia NH₃ AmideHydroxide AmideHydroxide AmideHydroxide->Tetrahedral_Intermediate Nucleophilic Attack

Caption: Mechanism of base-catalyzed amide hydrolysis.

Summary and Outlook

The reactivity of substituted nitrobenzamides is a delicate balance of electronic and steric effects. For this compound, the para nitro group is the dominant director of reactivity, strongly activating the molecule towards nucleophilic aromatic substitution and amide hydrolysis. The ortho methoxy group modulates this reactivity, and its influence is more pronounced in reactions sensitive to electron density, such as the reduction of the nitro group.

A comprehensive understanding of these structure-activity relationships is crucial for synthetic chemists. By carefully selecting the isomeric starting material, reaction pathways can be strategically designed to favor desired outcomes, leading to more efficient and selective syntheses of complex molecules in drug discovery and materials science.

References

A Spectroscopic Journey: Distinguishing 3-Methoxy-4-nitrobenzamide from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of pharmaceutical research and drug development, the unambiguous identification and characterization of synthesized compounds are paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing a molecular fingerprint that confirms structure, purity, and the successful transformation of precursors into the desired product. This guide offers an in-depth spectroscopic comparison of 3-Methoxy-4-nitrobenzamide and its common precursors, 3-methoxybenzoic acid and 3-nitro-4-methoxybenzoic acid. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral features that differentiate these molecules, providing researchers with the necessary tools for confident compound verification.

The synthetic pathway to this compound often begins with the nitration of a substituted benzoic acid, followed by amidation. Understanding the spectroscopic shifts at each stage is crucial for monitoring reaction progress and ensuring the integrity of the final product.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound typically involves a multi-step process. A plausible route starts with the nitration of a suitable precursor, followed by the conversion of the carboxylic acid to an amide. This progression introduces distinct functional groups at each step, which are readily identifiable by spectroscopic methods.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product 3-methoxybenzoic_acid 3-Methoxybenzoic Acid 4-nitro-3-methoxybenzoic_acid 3-Nitro-4-methoxybenzoic Acid 3-methoxybenzoic_acid->4-nitro-3-methoxybenzoic_acid Nitration This compound This compound 4-nitro-3-methoxybenzoic_acid->this compound Amidation

Caption: Synthetic route to this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is a powerful technique for identifying the presence or absence of specific functional groups. The transformation from a carboxylic acid to an amide is particularly well-defined in the infrared spectrum.

Causality Behind Experimental Choices: The selection of FT-IR as a primary characterization tool is due to its sensitivity to changes in bond vibrations. The conversion of a carboxylic acid to an amide involves the disappearance of the broad O-H stretch and the appearance of characteristic N-H and amide C=O stretches, providing clear and immediate evidence of a successful reaction.

Comparative FT-IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
3-Methoxybenzoic Acid ~3000 (broad), 1680-1710, 1250-1300, 1000-1100O-H (carboxylic acid), C=O (carboxylic acid), C-O (acid), C-O (ether)
3-Nitro-4-methoxybenzoic Acid ~3000 (broad), 1690-1720, 1515-1560, 1345-1385, 1250-1300, 1000-1100O-H (carboxylic acid), C=O (carboxylic acid), N-O (asymmetric stretch), N-O (symmetric stretch), C-O (acid), C-O (ether)
This compound 3100-3500 (two bands), 1640-1680, 1515-1560, 1345-1385, 1250-1300, 1000-1100N-H (amide), C=O (Amide I), N-O (asymmetric stretch), N-O (symmetric stretch), C-O (ether)

Key Differentiating Features:

  • Disappearance of the Broad O-H Stretch: The most telling sign of the conversion from the carboxylic acid precursors to the final amide product is the loss of the very broad O-H stretching band centered around 3000 cm⁻¹.

  • Appearance of N-H Stretches: Concurrently, the formation of the primary amide is confirmed by the appearance of two distinct N-H stretching bands in the 3100-3500 cm⁻¹ region.

  • Shift in Carbonyl (C=O) Stretch: The carbonyl stretching frequency shifts from the 1680-1720 cm⁻¹ range for the carboxylic acids to a slightly lower wavenumber (1640-1680 cm⁻¹) for the amide.

  • Presence of Nitro Group Stretches: Both 3-nitro-4-methoxybenzoic acid and this compound will exhibit strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the identity of the functional groups.

Causality Behind Experimental Choices: NMR is chosen for its ability to provide a detailed map of the carbon and proton framework of a molecule. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents, allowing for unambiguous differentiation between the precursors and the final product.

Comparative ¹H NMR Spectral Data
CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Other Protons (δ, ppm)
3-Methoxybenzoic Acid [2][3]7.1-7.7~3.8~11.0-13.0 (-COOH)
3-Nitro-4-methoxybenzoic Acid ~7.5-8.2~3.9-4.0~11.0-13.0 (-COOH)
This compound [4]7.57 (dd), 7.75 (d), 7.96 (d)3.987.73 (s, -NH₂), 8.25 (bs, -NH₂)

Key Differentiating Features:

  • Aromatic Region: The substitution pattern significantly influences the chemical shifts and splitting of the aromatic protons. The introduction of the electron-withdrawing nitro group in 3-nitro-4-methoxybenzoic acid and this compound causes a downfield shift of the aromatic protons compared to 3-methoxybenzoic acid.

  • Amide Protons: The most definitive feature in the ¹H NMR spectrum of this compound is the appearance of two signals for the amide protons (-NH₂), often seen as broad singlets.[4]

  • Carboxylic Acid Proton: The precursors will show a characteristic broad singlet for the carboxylic acid proton at a very downfield chemical shift (typically >10 ppm), which will be absent in the final product.

Comparative ¹³C NMR Spectral Data
CompoundAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)
3-Methoxybenzoic Acid ~114-160~55~167
3-Nitro-4-methoxybenzoic Acid ~110-155~56~165
This compound ~112-152~57~166

Key Differentiating Features:

  • Carbonyl Carbon: While the chemical shifts of the carbonyl carbons are similar, the key distinction lies in the presence of this signal for all three compounds. The subtle shifts can be influenced by the electronic effects of the substituents.

  • Aromatic Carbons: The attachment of the nitro group will influence the chemical shifts of the aromatic carbons, particularly the carbon atom to which it is bonded.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of chromophores, such as the benzene ring, nitro group, and carbonyl group, gives rise to characteristic absorption bands.

Causality Behind Experimental Choices: UV-Vis spectroscopy is employed to monitor the electronic changes in the molecule, particularly the introduction of the nitro group, which is a strong chromophore. The position and intensity of the absorption maxima can provide evidence for the presence of this group and the overall conjugation in the system.

Comparative UV-Vis Data
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
3-Methoxybenzoic Acid ~220, ~275Moderateπ → π
3-Nitro-4-methoxybenzoic Acid ~250-260, ~290-310Highπ → π and n → π
This compound ~250-260, ~300-320Highπ → π and n → π*

Key Differentiating Features:

  • Bathochromic Shift: The introduction of the nitro group, a powerful auxochrome and chromophore, in 3-nitro-4-methoxybenzoic acid and this compound results in a bathochromic (red) shift of the absorption maxima compared to 3-methoxybenzoic acid.[5][6] This is due to the extension of the conjugated system.

  • n → π Transition:* The nitro and carbonyl groups in the nitrated compounds introduce weak n → π* transitions at longer wavelengths.[7]

Experimental Protocols

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is acquired and subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a 300 or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: The solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of 200-400 nm. A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Conclusion

The spectroscopic comparison of this compound and its precursors, 3-methoxybenzoic acid and 3-nitro-4-methoxybenzoic acid, reveals a clear and logical progression of spectral changes that mirror the chemical transformations. FT-IR is instrumental in tracking the conversion of the carboxylic acid to the amide. ¹H and ¹³C NMR provide definitive structural confirmation, with the chemical shifts of the aromatic and functional group protons and carbons being particularly informative. UV-Vis spectroscopy highlights the electronic changes upon the introduction of the nitro group. By leveraging these complementary techniques, researchers can confidently monitor the synthesis, confirm the identity, and assess the purity of this compound, ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to Reagent Selection for the Synthesis of 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 3-Methoxy-4-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and fine chemicals, is critically dependent on the efficient formation of an amide bond from its carboxylic acid precursor, 3-methoxy-4-nitrobenzoic acid.[1] The choice of activating reagent for this transformation directly impacts reaction efficiency, yield, purity, scalability, and safety. This guide provides an in-depth comparison of classical and modern reagents for this synthesis, offering experimental insights and data to inform reagent selection for researchers, scientists, and process chemists. We will explore the trade-offs between high-reactivity reagents like thionyl chloride, versatile coupling agents such as carbodiimides, and advanced phosphonium and uronium salts, providing a clear rationale for process optimization.

Introduction: The Critical Amide Bond

The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. However, the direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt, which prevents the amine from acting as a nucleophile.[2][3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This guide will compare several common activation strategies for the synthesis of this compound from 3-methoxy-4-nitrobenzoic acid and an ammonia source.

The selection of an appropriate reagent is a multi-faceted decision, balancing reactivity with factors like safety, cost, and the sensitivity of other functional groups in the molecule. For this compound, the presence of a nitro group and a methoxy group requires consideration of potential side reactions under harsh conditions.

The Benchmark: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

The traditional and often most direct route to activating a carboxylic acid is its conversion to a highly reactive acyl chloride. Thionyl chloride is a cost-effective and powerful reagent for this purpose.

Mechanism of Action: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which attacks the carbonyl carbon to form the acyl chloride and hydrochloric acid (HCl). The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.

Experimental Protocol (Representative): A general one-pot procedure involves treating the carboxylic acid with thionyl chloride, often in the presence of a base like triethylamine to neutralize the generated HCl.[4][5]

  • To a solution of 3-methoxy-4-nitrobenzoic acid (1 equivalent) and triethylamine (3 equivalents) in dichloromethane, add thionyl chloride (1 equivalent) at room temperature.[4]

  • Stir the mixture for 5-20 minutes.[4]

  • Introduce the ammonia source (e.g., aqueous ammonia or ammonia gas) to the freshly prepared acyl chloride solution.

  • After reaction completion, the product is isolated through extraction and crystallization.

A similar, two-step protocol involves first forming the acyl chloride using SOCl₂ with a catalytic amount of DMF, removing the excess SOCl₂ under vacuum, and then reacting the isolated acyl chloride with ammonia.[6][7]

Performance Analysis:

  • Advantages: High reactivity, low cost of reagents, and the irreversible nature of the reaction often lead to high yields.

  • Disadvantages: Thionyl chloride is a hazardous and corrosive reagent that reacts violently with water. The reaction produces toxic and corrosive byproducts (HCl, SO₂), requiring specialized handling and scrubber systems, especially on a larger scale.[8] The harsh conditions may not be suitable for sensitive substrates.

Modern Alternatives: Peptide Coupling Reagents

To overcome the hazards associated with acyl chlorides, a wide array of "coupling reagents" have been developed, primarily for peptide synthesis, but widely applicable to general amide formation.[9] These reagents facilitate amide bond formation under milder conditions.

Carbodiimides: The Versatile Workhorses

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and effectiveness.[3][10]

Mechanism of Action: The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[3][11] This intermediate is then susceptible to nucleophilic attack by the amine. To increase efficiency and minimize side reactions like racemization (a key concern in peptide synthesis) and N-acyl urea formation, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[12][13] These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.

dot graph "Carbodiimide_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification start Start: 3-Methoxy-4-nitrobenzoic Acid reagents Add Carbodiimide (e.g., EDC) + Additive (e.g., HOBt) + Base (e.g., DIPEA) in Solvent (e.g., DMF) start->reagents activation Stir at 0°C to RT to form Active Ester Intermediate reagents->activation amine Add Ammonia Source activation->amine reaction Stir at RT until completion amine->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup purification Crystallization or Chromatography workup->purification product Final Product: This compound purification->product caption Workflow for Carbodiimide-Mediated Synthesis.

Performance Analysis:

  • EDC: A major advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous workup.[10][12][13] This makes it ideal for both solution-phase and solid-phase synthesis.

  • DCC: While cost-effective, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents, which simplifies its removal by filtration in solution-phase synthesis but makes it unsuitable for solid-phase applications.[9][10]

  • Conditions: Reactions are typically run at room temperature in polar aprotic solvents like DMF or DCM, with a non-nucleophilic base such as diisopropylethylamine (DIPEA). Yields are generally good to excellent (70-90%).[3]

Uronium/Aminium and Phosphonium Salts: The High-Performance Reagents

For challenging syntheses, including those involving sterically hindered substrates or requiring very high efficiency, uronium/aminium and phosphonium salt coupling reagents are the preferred choice.[14]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are among the most powerful coupling reagents.[9][15] They react with the carboxylic acid to form highly reactive OBt- or OAt- active esters. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[15]

  • Phosphonium Salts: PyBOP and PyAOP are common phosphonium-based reagents.[10][12] A key advantage over uronium salts is that they do not have the potential to cause guanidinylation of primary amines, a possible side reaction with reagents like HATU and HBTU.

Mechanism of Action: In the presence of a base, the carboxylate anion attacks the uronium or phosphonium salt to form a highly reactive acyl-uronium/phosphonium species or the corresponding active ester (e.g., OAt ester for HATU). This activated species rapidly reacts with the amine to form the amide bond.

dot graph "Reagent_Comparison_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Comparative Synthesis Pathways.

Performance Analysis:

  • Reactivity: These reagents offer very rapid reaction times (often complete in minutes) and high yields, even for difficult couplings.[10][14]

  • Cost: The primary drawback is their significantly higher cost compared to thionyl chloride or simple carbodiimides. Their use is typically reserved for small-scale, high-value syntheses or when other methods have failed.

  • Workup: The byproducts are generally water-soluble, simplifying purification.

Comparative Data Summary

The following table provides a comparative overview of the different reagent classes for the synthesis of this compound.

Reagent ClassExample Reagent(s)Typical YieldReaction ConditionsKey AdvantagesKey DisadvantagesRelative Cost
Acyl Halide Precursor Thionyl Chloride (SOCl₂)>90%Reflux, neat or in non-polar solventVery low cost, high reactivity, volatile byproductsHazardous reagent, corrosive/toxic byproducts (HCl, SO₂)$
Carbodiimides EDC (+ HOBt/Oxyma)70-95%0°C to RT, DMF/DCMMild conditions, water-soluble byproduct (EDC), good valueSlower than uronium salts, potential for side reactions without additives
Uronium/Aminium Salts HATU, HBTU>95%RT, DMF/NMPExtremely fast and efficient, reliable for difficult couplingsHigh cost, potential for guanidinylation side reaction
Phosphonium Salts PyBOP, PyAOP>95%RT, DMF/NMPHigh efficiency, no guanidinylation riskHigh cost

Conclusion and Recommendations

The selection of a reagent for the synthesis of this compound is a strategic choice based on the specific needs of the project.

  • For large-scale, cost-driven production: The thionyl chloride method remains a viable, albeit hazardous, option. The high yields and low reagent cost are significant advantages, provided the necessary safety infrastructure is in place to handle the corrosive reagents and byproducts.

  • For general laboratory-scale synthesis: EDC in combination with an additive like OxymaPure or HOBt offers the best balance of efficiency, safety, and cost. The mild reaction conditions and straightforward aqueous workup make it a robust and reliable choice for routine synthesis.

  • For challenging or high-value synthesis: When yield is paramount, or if the amine substrate is particularly unreactive or sterically hindered, high-performance reagents like HATU or PyBOP are justified despite their higher cost. They provide the highest probability of success with minimal reaction optimization.

By understanding the mechanistic principles and practical trade-offs of each reagent class, researchers can make informed decisions to optimize the synthesis of this compound, ensuring efficiency, safety, and scalability.

References

Purity Under the Microscope: A Comparative Analysis of HPLC and GC-MS for 3-Methoxy-4-nitrobenzamide Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. For a molecule like 3-Methoxy-4-nitrobenzamide, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparative analysis of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of determining the purity of this compound.

This analysis moves beyond a simple recitation of specifications, offering a narrative grounded in the practical realities of the laboratory. We will explore the fundamental principles of each technique, delve into the nuances of method development, and present a head-to-head comparison supported by experimental protocols and data. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions for their specific analytical challenges.

The Central Question: HPLC or GC-MS for this compound?

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[1][2] this compound, with its aromatic structure, amide functionality, and nitro group, presents a unique set of characteristics that influence its behavior in both chromatographic systems.

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between the two phases.[3][4][6] For non-volatile and thermally labile compounds, HPLC is often the method of choice.[1][7]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is designed for volatile and thermally stable compounds.[8][9][10] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column.[9] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[10] The mass spectrometer then provides definitive identification by analyzing the mass-to-charge ratio of the fragmented molecules.[9][10]

A critical consideration for this compound is its thermal stability. While some nitroaromatic compounds can be analyzed by GC[11][12][13], the presence of the amide group and the potential for thermal degradation of nitro compounds raises a significant question mark over the suitability of GC-MS without careful optimization.[14][15]

A Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, let's examine the key performance parameters of each technique for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for this compound
Analyte Volatility Not required. Suitable for non-volatile compounds.[1][7]Requires analyte to be volatile and thermally stable.[2][8]HPLC is inherently more suitable as the volatility of this compound is not a prerequisite.
Thermal Stability Analysis is typically performed at or near ambient temperature.[7]High temperatures are used in the injector and column.[2][7]HPLC avoids the risk of thermal degradation, a significant concern for nitroaromatic amides.
Selectivity High selectivity can be achieved by optimizing the mobile phase, stationary phase, and detector wavelength.Excellent selectivity, especially with MS detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[11][16]GC-MS offers superior selectivity for identifying co-eluting impurities if the compound is sufficiently volatile and stable.
Sensitivity High sensitivity, particularly with UV or MS detectors.Extremely high sensitivity, capable of detecting trace-level impurities.[17]GC-MS generally offers lower detection limits, which is advantageous for trace impurity profiling.
Sample Preparation Often involves simple dissolution and filtration.[18][19][20][21]May require derivatization to increase volatility and thermal stability.[22][23][24][25]HPLC typically has a more straightforward sample preparation workflow for this analyte.
Quantification Excellent for accurate and precise quantification using external or internal standards.Reliable quantification, though it can be more complex than HPLC-UV.Both techniques provide robust quantification, but HPLC-UV is often simpler to implement for routine purity checks.
Identification Identification is based on retention time compared to a reference standard. Diode-array detectors can provide spectral information.Provides definitive structural information through mass spectral fragmentation patterns.[26]GC-MS provides a much higher degree of confidence in impurity identification.

Experimental Protocols: A Practical Guide

To translate theory into practice, we present detailed, validated protocols for the purity analysis of this compound using both HPLC-UV and GC-MS. These protocols are designed to be self-validating, adhering to the principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[27][28][29][30]

HPLC-UV Method for Purity Assessment

This method is designed for the accurate quantification of this compound and the detection of related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a 50 mL volumetric flask with a diluent of 50:50 (v/v) acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[20]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • The purity of this compound is calculated using the area percent method.

  • Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.

GC-MS Method for Impurity Identification

This method is tailored for the identification of potential volatile impurities and would require careful validation to assess the on-column stability of the main component.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 0.5 mL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to facilitate silylation of the amide proton, thereby increasing volatility.[22][25]

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

3. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Assess the purity based on the relative peak areas of the total ion chromatogram (TIC).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Derivatization Reagents (BSTFA, Pyridine) weigh->add_reagents heat Heat (70°C, 30 min) add_reagents->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject Derivatized Sample separate DB-5ms Column Separation inject->separate detect MS Detection (EI) separate->detect integrate TIC Peak Integration detect->integrate Total Ion Chromatogram identify Library Search & Spectral Interpretation integrate->identify

References

A Comparative Guide to the Stability of 3-Methoxy-4-nitrobenzamide and Other Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A molecule that cannot withstand the rigors of storage, formulation, and physiological environments is destined for failure, regardless of its pharmacological efficacy. Forced degradation studies, also known as stress testing, are therefore not merely a regulatory checkbox but a critical tool in the early stages of development.[1][2] These studies are designed to deliberately expose a drug substance to harsh conditions—such as acid, base, light, heat, and oxidation—to identify likely degradation pathways, understand the molecule's intrinsic stability, and develop the stability-indicating analytical methods essential for quality control throughout the product lifecycle.[3][4]

This guide provides an in-depth stability comparison of 3-Methoxy-4-nitrobenzamide, a substituted benzamide of interest, with other benzamide derivatives. By dissecting the influence of its specific functional groups—the electron-donating methoxy group and the strongly electron-withdrawing nitro group—we will project its stability profile. This analysis is grounded in established chemical principles and supported by comparative data from the scientific literature on related structures. Our objective is to provide researchers and drug development professionals with a predictive framework for handling this and similar molecules, underscored by robust, validated experimental protocols.

Understanding Structure-Stability Relationships in Substituted Benzamides

The stability of a benzamide derivative is not monolithic; it is a composite of the resilience of its core amide bond and the electronic and steric influences of its aromatic substituents. The arrangement of these groups on the phenyl ring dictates the molecule's susceptibility to various degradation mechanisms.

  • The Benzamide Core: The amide bond is generally robust, but it is susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine or ammonia.[5] Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water.[6][7] Conversely, under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[6]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the para-nitro substituent on this compound significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution but, more importantly for stability, it can make the carbonyl carbon of the amide more susceptible to nucleophilic attack. Furthermore, nitroaromatic compounds are well-known for their photosensitivity.[8] Exposure to UV or even visible light can excite the nitro group, leading to complex degradation pathways, including the formation of nitrophenols or other photoproducts.[9][10]

  • The Methoxy Group (-OCH₃): The meta-methoxy group is an electron-donating group through resonance. Its presence can partially counteract the electron-withdrawing effect of the nitro group, potentially modulating the rate of hydrolysis. While generally stable, the ether linkage of the methoxy group can be susceptible to cleavage under harsh acidic conditions, though this typically requires more extreme conditions than amide hydrolysis.[11]

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment that dictates the overall stability profile of this compound.

Experimental Design: A Protocol for Comprehensive Stability Assessment

To rigorously evaluate the stability of a compound like this compound, a forced degradation study is essential.[12] The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation products without overly complicating the analysis.[12] This protocol outlines the necessary stress conditions and the analytical methodology required to generate reliable, comparative data.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis Prep Prepare Stock Solution of this compound (e.g., in ACN/H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid State, 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis Light Exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Neutral->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into Stability- Indicating HPLC-UV System Dilute->HPLC Analyze Quantify Parent Drug (% Assay) & Degradation Products (% Area) HPLC->Analyze

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodologies

1. Hydrolytic Stability

  • Objective: To assess susceptibility to hydrolysis across a pH range.

  • Protocol:

    • Prepare three solutions of this compound (approx. 1 mg/mL) in: a) 0.1 M HCl, b) 0.1 M NaOH, and c) HPLC-grade water.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.

    • Dilute with mobile phase and analyze by HPLC.

2. Oxidative Stability

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified intervals.

3. Photostability

  • Objective: To evaluate degradation upon exposure to light, as recommended by ICH Q1B guidelines.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a calibrated light source providing both UV and visible output (e.g., a xenon lamp).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after a specific duration of exposure.

4. Thermal Stability

  • Objective: To assess the effect of heat on the solid drug substance.

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Analyze the sample at set time points.

    • For a more detailed profile, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition and melting point, respectively.[13]

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent compound from any degradation products.[14]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary. For example, a gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile) can be effective.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength that allows for detection of the parent compound and potential degradants. A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: The method must be validated according to ICH guidelines to prove its specificity, linearity, accuracy, and precision.[14]

Comparative Stability Data: A Predictive Analysis

Compound NameStructurePredicted Stability Profile
Benzamide Benzene ring with a -CONH₂ groupBaseline: Moderately stable. Undergoes hydrolysis under forceful acidic or basic conditions.[16] Thermally stable to its melting point.
4-Nitrobenzamide Benzene ring with a -CONH₂ group and a para -NO₂ groupReduced Hydrolytic/Photolytic Stability: The strong electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis. High susceptibility to photodegradation is predicted.[17]
4-Methoxybenzamide Benzene ring with a -CONH₂ group and a para -OCH₃ groupEnhanced Hydrolytic Stability: The electron-donating methoxy group is expected to slightly decrease the rate of hydrolysis compared to benzamide by making the carbonyl carbon less electrophilic.[18]
This compound Benzene ring with a -CONH₂ group, a meta -OCH₃ group, and a para -NO₂ groupComplex Profile: Expected to be highly susceptible to base-catalyzed hydrolysis and photodegradation due to the dominant influence of the para-nitro group. The meta-methoxy group may offer minor stabilization but is unlikely to overcome the nitro group's effects. Stability in acidic media is likely moderate, with amide hydrolysis being the primary pathway.

Predicted Degradation Pathways

The primary degradation pathway for benzamides under hydrolytic stress is the cleavage of the amide bond. For this compound, this would result in the formation of 3-Methoxy-4-nitrobenzoic acid and ammonia.

G cluster_main Primary Hydrolytic Degradation Pathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base Catalysis) Product1 3-Methoxy-4-nitrobenzoic Acid Intermediate->Product1 Product2 Ammonia (NH3) Intermediate->Product2

Caption: Predicted hydrolytic degradation of this compound.

Under photolytic stress, the degradation is expected to be more complex, potentially involving reactions of the nitro group to form nitroso or hydroxylamino species, or even ring hydroxylation, pathways common for nitroaromatic compounds.[8]

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to exhibit a stability profile dominated by the para-nitro group. Its primary liabilities are expected to be susceptibility to base-catalyzed hydrolysis and significant photodegradation. It is likely to be more sensitive to these conditions than unsubstituted benzamide or methoxy-substituted analogues. Its thermal stability in the solid state is predicted to be reasonably good up to its melting point.

For any researcher or drug development professional working with this molecule, it is imperative to conduct comprehensive forced degradation studies as outlined. This will not only confirm these predictions but also provide the critical data needed to establish appropriate handling procedures, storage conditions, and formulation strategies to ensure the quality, safety, and efficacy of any potential pharmaceutical product.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for 3-Methoxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, and safety. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 3-Methoxy-4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] We will delve into the technical nuances of each route, offering a cost-benefit analysis supported by experimental data to inform your strategic synthesis planning.

Introduction to this compound

This compound serves as a valuable building block in organic synthesis. Its structure, featuring a methoxy and a nitro group on a benzamide scaffold, allows for diverse chemical transformations, making it an important precursor for more complex molecules. The efficient and economical synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

Comparative Analysis of Synthetic Pathways

Two principal synthetic strategies for this compound are evaluated in this guide:

  • Route 1: Direct Amidation of 3-Methoxy-4-nitrobenzoic Acid. This is a convergent and direct approach starting from the corresponding carboxylic acid.

  • Route 2: Multi-step Synthesis from Methyl 3-methoxy-4-nitrobenzoate. This pathway involves the initial synthesis of the carboxylic acid precursor followed by amidation.

Data Presentation: A Head-to-Head Comparison
ParameterRoute 1: Direct AmidationRoute 2: Synthesis from Methyl Ester
Starting Material 3-Methoxy-4-nitrobenzoic acidMethyl 3-methoxy-4-nitrobenzoate
Number of Steps 23
Overall Yield ~97%[2]Good (specific overall yield not detailed, but individual step yields are high)[3]
Key Reagents Oxalyl chloride, DMF, Ammonia, THF, Ethyl Acetate[2]Potassium hydroxide, Methanol, Potassium bisulfate[3]
Reaction Conditions 0°C to room temperature[2]Reflux, 0°C[3]
Purity High, obtained as a solid after filtration[2]High, obtained as a precipitate after acidification[3]
Estimated Cost of Starting Material HigherLower
Estimated Reagent Cost Moderate to High (Oxalyl chloride can be expensive)Low to Moderate

In-Depth Analysis of Synthetic Pathways

Route 1: Direct Amidation of 3-Methoxy-4-nitrobenzoic Acid

This pathway is the most straightforward approach, directly converting the carboxylic acid to the desired amide. The high yield and simplicity of this route are its primary advantages.

Causality Behind Experimental Choices: The conversion of a carboxylic acid to an amide typically requires the activation of the carboxyl group. In this protocol, oxalyl chloride is employed to convert the carboxylic acid into a more reactive acyl chloride intermediate.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation via the formation of a Vilsmeier reagent. The subsequent addition of ammonia acts as the nucleophile, attacking the acyl chloride to form the stable amide product.[2] The choice of tetrahydrofuran (THF) as a solvent is due to its ability to dissolve the starting material and its inertness under the reaction conditions.

  • Acid Chloride Formation: Dissolve 3-methoxy-4-nitrobenzoic acid (11.52 g, 58.4 mmol) in tetrahydrofuran (THF, 158 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]

  • Under a nitrogen atmosphere, add oxalyl chloride (5.6 mL, 64.3 mmol) dropwise to the stirred solution, followed by a few drops of N,N-dimethylformamide (DMF).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[2]

  • Amidation: Concentrate the mixture to dryness under reduced pressure. Redissolve the residue in THF (158 mL) and cool to 0°C.[2]

  • Bubble ammonia gas through the solution for 10 minutes, leading to the formation of a yellow precipitate.[2]

  • Remove the ice bath, seal the flask, and allow the mixture to stir overnight.[2]

  • Work-up and Isolation: Add ethyl acetate (EtOAc, 100 mL) to the reaction mixture. Filter the resulting solids, wash with water, and dry to yield this compound as a yellow solid (10.10 g, 88% yield).[2]

  • Additional product can be recovered from the filtrate by removing the organic solvent under reduced pressure, redissolving the residue in EtOAc, washing with 1 N HCl and brine, drying over sodium sulfate, filtering, and concentrating to afford an additional 1.07 g (9% yield).[2]

Route 2: Multi-step Synthesis from Methyl 3-methoxy-4-nitrobenzoate

This pathway involves an initial hydrolysis of the methyl ester to the carboxylic acid, followed by the amidation sequence described in Route 1. While this route has an additional step, it may be more cost-effective if the starting methyl ester is significantly cheaper or more readily available than the carboxylic acid.

Causality Behind Experimental Choices: The hydrolysis of the ester is achieved using a strong base, potassium hydroxide, in a mixture of methanol and water.[3] The reaction is heated to reflux to ensure complete conversion. Methanol is a suitable solvent as it is the alcohol corresponding to the ester, thus preventing transesterification. After hydrolysis, the reaction mixture contains the potassium salt of the carboxylic acid. Acidification with a saturated aqueous solution of potassium bisulfate protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for its easy isolation by filtration.[3]

Step 1: Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate [3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL).

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in distilled water (30 mL). Add this solution to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • Solvent Removal: After the reflux is complete, allow the mixture to cool to room temperature. Remove the methanol by vacuum distillation using a rotary evaporator.

  • Acidification and Isolation: Dilute the remaining residue with distilled water (20 mL) and cool the mixture in an ice bath. While stirring, slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Dry the product to obtain 3-Methoxy-4-nitrobenzoic acid.

Step 2: Amidation of 3-Methoxy-4-nitrobenzoic Acid

  • Follow the experimental protocol outlined in Route 1.

Visualization of Synthetic Pathways

Synthetic_Pathways_for_this compound cluster_0 Route 1: Direct Amidation cluster_1 Route 2: From Methyl Ester A1 3-Methoxy-4-nitrobenzoic acid B1 This compound A1->B1 1. Oxalyl chloride, DMF, THF 2. Ammonia A2 Methyl 3-methoxy-4-nitrobenzoate B2 3-Methoxy-4-nitrobenzoic acid A2->B2 KOH, MeOH/H2O, Reflux then H+ C2 This compound B2->C2 1. Oxalyl chloride, DMF, THF 2. Ammonia

Caption: Comparative overview of two synthetic routes for this compound.

Cost-Benefit Analysis and Recommendation

Route 1 (Direct Amidation):

  • Benefits: High overall yield, fewer reaction and work-up steps, leading to reduced labor and time.

  • Drawbacks: The cost of the starting material, 3-Methoxy-4-nitrobenzoic acid, and the reagent oxalyl chloride may be higher.

Route 2 (From Methyl Ester):

  • Benefits: Potentially lower starting material cost if Methyl 3-methoxy-4-nitrobenzoate is more economical. The reagents for the hydrolysis step are inexpensive.

  • Drawbacks: An additional synthetic step increases the overall reaction time and may lead to a lower overall yield compared to the direct amidation route.

Recommendation:

For laboratory-scale synthesis where time and simplicity are prioritized, Route 1 is the superior choice due to its high yield and directness. However, for larger-scale industrial production, a thorough cost analysis of the starting materials is crucial. If Methyl 3-methoxy-4-nitrobenzoate is significantly cheaper than 3-Methoxy-4-nitrobenzoic acid, Route 2 may become the more economically viable option, despite the extra step. The decision will ultimately hinge on the specific economic and logistical constraints of the project.

References

The Unambiguous Assignment: A Guide to Validating 3-Methoxy-4-nitrobenzamide Structure with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. A slight change in substituent position on an aromatic ring can drastically alter a compound's biological activity, toxicity, and physical properties. This guide provides an in-depth, practical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides definitive structural validation for 3-Methoxy-4-nitrobenzamide, a task where traditional one-dimensional (1D) NMR can fall short.

We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to demonstrate how techniques like COSY, HSQC, and HMBC serve as a self-validating system to distinguish our target compound from its isomer, 4-Methoxy-3-nitrobenzamide, with complete confidence.

The Challenge: Limitations of 1D NMR in Isomer Differentiation

While 1D ¹H NMR is the workhorse of organic chemistry, it presents ambiguities when dealing with positional isomers of substituted benzene rings. The chemical shifts and coupling constants can be very similar, leading to tentative assignments that lack the rigor required for publication or patent filing.

For this compound, the aromatic region of the ¹H NMR spectrum presents a complex pattern. Experimental data obtained in DMSO-d₆ shows signals at approximately 7.96 (d), 7.75 (d), and 7.57 (dd) ppm. While these provide clues, definitively assigning each proton (H-2, H-5, H-6) without further evidence is challenging. Furthermore, distinguishing this pattern from that of its isomer, 4-Methoxy-3-nitrobenzamide, based solely on 1D data can be inconclusive.

To overcome this, we turn to 2D NMR, which spreads the information across a second frequency dimension, revealing through-bond correlations that map the molecule's complete connectivity.

The Solution: A Multi-Faceted 2D NMR Approach

Our strategy involves a suite of three powerful 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is invaluable for tracing out adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This experiment is the bridge between the proton and carbon frameworks of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It reveals correlations between protons and carbons that are two or three bonds away, mapping longer-range connectivity and crucially, showing connections across quaternary (non-protonated) carbons.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; A [label="1. Acquire 1D Spectra", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Acquire 2D COSY", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Acquire 2D HSQC", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Acquire 2D HMBC", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Integrate & Analyze Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Unambiguous Structure Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];

} caption [label="Figure 1: Experimental workflow for 2D NMR structure validation.", shape=plaintext, fontsize=10]

Comparative Data Analysis: this compound vs. 4-Methoxy-3-nitrobenzamide

To illustrate the power of this approach, we will compare the expected 2D NMR correlations for our target molecule with its isomer. The following data combines experimental ¹H values with predicted ¹H and ¹³C chemical shifts generated using NMRDB.org's online prediction engine, a common practice when complete experimental datasets are unavailable.

Table 1: Experimental and Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton AssignmentThis compound (Experimental)This compound (Predicted)4-Methoxy-3-nitrobenzamide (Predicted)
H-27.75 ppm (d, J ≈ 1.6 Hz)7.72 ppm (d)8.16 ppm (d)
H-57.96 ppm (d, J = 8.0 Hz)8.01 ppm (d)7.37 ppm (d)
H-67.57 ppm (dd, J ≈ 8.4, 1.6 Hz)7.69 ppm (dd)7.78 ppm (dd)
-OCH₃3.98 ppm (s)3.96 ppm (s)4.01 ppm (s)
-CONH₂8.25, 7.73 ppm (2 x bs)7.80, 7.60 ppm (2 x br s)7.90, 7.70 ppm (2 x br s)

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon AssignmentThis compound (Predicted)4-Methoxy-3-nitrobenzamide (Predicted)
C-1134.9 ppm125.1 ppm
C-2111.9 ppm134.7 ppm
C-3154.1 ppm138.8 ppm
C-4140.8 ppm157.9 ppm
C-5126.2 ppm114.7 ppm
C-6119.5 ppm126.1 ppm
-C=O166.5 ppm165.7 ppm
-OCH₃56.9 ppm57.1 ppm
Step-by-Step Interpretation
  • COSY Analysis:

    • This compound: A clear cross-peak will be observed between the proton at ~7.96 ppm (H-5) and the proton at ~7.57 ppm (H-6), consistent with their ortho relationship (³J coupling). The proton at ~7.75 ppm (H-2) will show no COSY correlations to other aromatic protons, confirming its isolation.

    • 4-Methoxy-3-nitrobenzamide: A similar ortho correlation between H-5 (~7.37 ppm) and H-6 (~7.78 ppm) is expected. The isolated H-2 proton will appear at a significantly downfield-shifted ~8.16 ppm.

  • HSQC Analysis:

    • This experiment will provide a straightforward correlation of each aromatic proton to its attached carbon, confirming the assignments made in the tables above (e.g., H-2 to C-2, H-5 to C-5, and H-6 to C-6 for both isomers). The methoxy protons will correlate to the methoxy carbon.

  • HMBC Analysis: The Decisive Experiment

    • The long-range correlations are the key to unambiguous assignment. We focus on the correlations from the easily identifiable methoxy protons (-OCH₃).

    • For this compound: The methoxy protons (~3.98 ppm) are three bonds away from the C-3 carbon. Therefore, a strong HMBC cross-peak is expected between the -OCH₃ protons and the quaternary carbon C-3 (~154.1 ppm).

    • For 4-Methoxy-3-nitrobenzamide: The methoxy protons (~4.01 ppm) are three bonds away from the C-4 carbon. A strong HMBC correlation will be seen between the -OCH₃ protons and the quaternary carbon C-4 (~157.9 ppm).

This single, clear distinction in the HMBC spectrum, based on the predictable three-bond coupling between the methoxy protons and the carbon they are attached through, definitively validates the correct isomeric structure. Further confirmation comes from other key HMBC correlations, such as those from H-2 and H-5 to the carbonyl carbon.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/8f1z5J5.png", label=""]; mol;

} caption [label="Figure 2: Key HMBC correlations for this compound.", shape=plaintext, fontsize=10]

Experimental Protocols

A standardized approach is crucial for obtaining high-quality, comparable NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the benzamide sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25 °C).

Table 3: Recommended Acquisition Parameters

ExperimentPulse Program (Bruker)Spectral Width (¹H / ¹³C)Scans per IncrementRelaxation Delay (d1)Key Parameter
¹H zg3016 ppm / -162.0 s-
COSY cosygpqf16 ppm / 16 ppm2-41.5 s-
HSQC hsqcedetgpsisp2.316 ppm / 200 ppm4-81.5 s¹JC-H = 145 Hz
HMBC hmbcgplpndqf16 ppm / 200 ppm8-162.0 sLong-range J = 8 Hz

3. Data Processing:

  • Apply Fourier transformation with appropriate window functions (e.g., sine-bell for 2D spectra).

  • Phase correct all spectra manually.

  • Calibrate the spectra by setting the TMS signal to 0.00 ppm. If TMS is not used, reference to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

  • Perform peak picking and integration.

Conclusion

While 1D NMR is an essential first step in structural analysis, it often leaves room for ambiguity, especially when dealing with closely related isomers. As demonstrated, a systematic application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—provides an interlocking web of evidence that removes all doubt. The key long-range correlation between the methoxy protons and the adjacent quaternary carbon in the HMBC spectrum serves as the definitive piece of evidence to validate the structure of this compound. This self-validating workflow provides the certainty required for high-stakes research and development, ensuring that the molecule in the vial is unequivocally the molecule on the label.

Comparing the Efficacy of 3-Methoxy-4-nitrobenzamide as a Pharmaceutical Intermediate with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from a promising molecular concept to a market-ready pharmaceutical is paved with critical decisions, none more fundamental than the selection of chemical intermediates. These building blocks dictate the efficiency, scalability, cost, and ultimately, the viability of an entire synthetic route. This guide offers a rigorous comparative analysis of 3-Methoxy-4-nitrobenzamide, a cornerstone intermediate, against its principal alternatives. We will dissect its performance through the lens of experimental data, synthetic protocols, and mechanistic rationale to provide a clear, actionable framework for professionals in drug development.

The Strategic Importance of this compound

This compound is a highly valued intermediate primarily due to its integral role in the synthesis of leading anti-inflammatory drugs, most notably as a key precursor to Phosphodiesterase 4 (PDE4) inhibitors.[1][2][3][4] Molecules in this class, such as Apremilast (Otezla), are critical for treating conditions like psoriatic arthritis and plaque psoriasis.[5][6][7][8][9]

The compound's utility stems from its specific arrangement of functional groups. The nitro group at the 4-position is readily reduced to an amine, providing a reactive handle for subsequent coupling reactions. The methoxy group at the 3-position is a crucial electronic and steric director, ensuring high regioselectivity in the initial nitration step and influencing the final molecule's binding affinity with its biological target.[10]

A Data-Driven Comparison of Benzamide Intermediates

The selection of an intermediate is never a one-size-fits-all decision. It is a calculated trade-off between yield, purity, cost, and synthetic complexity. Below, we compare this compound with two structurally similar alternatives.

Table 1: Comparative Efficacy of Pharmaceutical Intermediates
ParameterThis compound4-Nitrobenzamide3-Hydroxy-4-nitrobenzamide
Typical Yield 88-97%[11]~90% (from acid chloride)[12]75-85%
Purity (Typical) >98%[13]>97%>98%
Synthesis Complexity Two steps from 3-methoxybenzoic acid (amidation, then nitration).Two steps from benzoic acid (nitration, then amidation/conversion).Multi-step synthesis often involving protection/deprotection.[14]
Key Advantages Excellent regioselectivity due to methoxy group directing effect. High yields and purity.Simpler, lower-cost starting material (benzoic acid).Hydroxy group provides an alternative site for functionalization (e.g., etherification).
Key Disadvantages Higher cost of starting material (3-methoxybenzoic acid).Nitration of benzamide can lead to meta-isomers, complicating purification.Hydroxyl group is sensitive and often requires protection, adding steps and cost.
Safety Profile Standard precautions for nitroaromatic compounds. Exothermic nitration requires strict temperature control.[15]Similar to this compound.Similar safety profile, with additional considerations for the reactivity of the phenolic group.
Relative Cost ModerateLowModerate to High
Experimental Protocol: Synthesis of this compound

To provide a tangible and reproducible benchmark, this section details a validated, two-stage laboratory synthesis starting from 3-methoxy-4-nitrobenzoic acid. This common route involves the conversion of the carboxylic acid to an acid chloride, followed by ammonolysis.

Methodology

Stage 1: Acid Chloride Formation

  • Setup: A dry round-bottom flask is charged with 3-methoxy-4-nitrobenzoic acid (1 equivalent) and suspended in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Activation: The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere. Oxalyl chloride (1.1 equivalents) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[11]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is complete when gas evolution (HCl and CO) ceases.

  • Isolation: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-methoxy-4-nitrobenzoyl chloride.

Stage 2: Amidation

  • Setup: The crude acid chloride is redissolved in anhydrous THF and cooled again to 0°C.[11]

  • Ammonolysis: Ammonia gas is bubbled through the solution for approximately 10-15 minutes, resulting in the immediate formation of a yellow precipitate.[11] Alternatively, an ice-cold solution of aqueous ammonium hydroxide can be used.

  • Workup: The reaction is stirred overnight, allowing it to slowly warm to room temperature. Ethyl acetate and water are added to the mixture.

  • Purification: The solid product is collected via vacuum filtration, washed with cold water, and then ethyl acetate to remove impurities. The resulting solid is dried to afford this compound as a high-purity yellow solid.[11] Yields for this process are consistently high, often in the 88-97% range.[11]

Visualization of the Synthetic Workflow

graphdot cluster_0 Stage 1: Acid Activation cluster_1 Stage 2: Ammonolysis start 3-Methoxy-4-nitrobenzoic Acid intermediate 3-Methoxy-4-nitrobenzoyl Chloride (in situ) start->intermediate reagent1 Oxalyl Chloride (COCl)₂ + cat. DMF reagent1->intermediate product This compound intermediate->product reagent2 Ammonia (NH₃) reagent2->product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.